Product packaging for Hexahydro-1H-furo[3,4-c]pyrrole(Cat. No.:CAS No. 60889-32-9)

Hexahydro-1H-furo[3,4-c]pyrrole

货号: B1321367
CAS 编号: 60889-32-9
分子量: 113.16 g/mol
InChI 键: HQQVXVKQOPZRBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1321367 Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 60889-32-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQVXVKQOPZRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613564
Record name Hexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60889-32-9
Record name Hexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1H-furo[3,4-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Starting Materials for Hexahydro-1H-furo[3,4-c]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of key starting materials for the construction of the hexahydro-1H-furo[3,4-c]pyrrole core, a valuable scaffold in medicinal chemistry. This document provides a comprehensive overview of prevalent synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis of these crucial precursors.

Introduction

The this compound ring system is a conformationally constrained bicyclic amine that has garnered significant interest in drug discovery. Its rigid structure allows for the precise orientation of substituents, making it an attractive building block for the design of selective ligands for various biological targets. The synthesis of this core structure often relies on the preparation of appropriately functionalized pyrrolidine precursors, which are then cyclized to form the fused furan ring. This guide focuses on two primary strategies for accessing these key pyrrolidine-based starting materials: the 1,3-dipolar cycloaddition to form the pyrrolidine ring and the derivatization of commercially available precursors, followed by intramolecular cyclization.

Synthetic Strategies and Starting Materials

The synthesis of the this compound core predominantly proceeds through two main pathways, each with its own set of starting materials and advantages.

1. Strategy 1: 1,3-Dipolar Cycloaddition followed by Functional Group Manipulation

This powerful strategy allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. The key reaction is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile, such as a maleimide derivative. The resulting cycloadduct, a substituted hexahydropyrrolo[3,4-c]pyrrole-dione, can then be reduced to the desired cis-3,4-bis(hydroxymethyl)pyrrolidine derivative.

2. Strategy 2: Intramolecular Cyclization of a Pre-formed Pyrrolidine Ring

This approach utilizes readily available chiral precursors, such as derivatives of tartaric acid or amino acids, to construct a 3,4-disubstituted pyrrolidine. Subsequent intramolecular etherification of a diol intermediate leads to the formation of the fused furan ring.

The following sections provide detailed experimental protocols for the synthesis of key starting materials using these strategies.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine

This protocol details the synthesis of a key diol intermediate, which can be subsequently cyclized to form the this compound core. The synthesis begins with a 1,3-dipolar cycloaddition reaction.

Step 1: Synthesis of Diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate

This step involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and an ester-activated dipolarophile.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Diethyl maleate1.0172.18101.72 g
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine1.1223.41112.46 g
Trifluoroacetic acid (TFA)0.1114.02176 µL
Dichloromethane (DCM)---50 mL

Procedure:

  • To a solution of diethyl maleate (1.72 g, 10 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (2.46 g, 11 mmol).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (76 µL, 1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate.

Expected Yield: 75-85%

Step 2: Reduction to cis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine

The dicarboxylate is reduced to the corresponding diol using a strong reducing agent.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate1.0349.3651.75 g
Lithium aluminum hydride (LAH)4.037.95200.76 g
Anhydrous tetrahydrofuran (THF)---50 mL

Procedure:

  • To a stirred suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (30 mL) at 0 °C under a nitrogen atmosphere, add a solution of diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate (1.75 g, 5 mmol) in anhydrous THF (20 mL) dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water (0.76 mL), 15% aqueous sodium hydroxide solution (0.76 mL), and water (2.28 mL).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield cis-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine as a viscous oil.

Expected Yield: 80-90%

Step 3: N-Debenzylation and Boc-Protection

The benzyl protecting group is removed by catalytic hydrogenation, followed by protection of the secondary amine with a Boc group.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
cis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine1.0223.2940.89 g
Palladium on carbon (10 wt. %)0.1--89 mg
Methanol---40 mL
Di-tert-butyl dicarbonate (Boc₂O)1.2218.254.81.05 g
Triethylamine (TEA)1.5101.1960.84 mL

Procedure:

  • To a solution of cis-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine (0.89 g, 4 mmol) in methanol (40 mL), add palladium on carbon (10 wt. %, 89 mg).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol (3 x 15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol (30 mL) and add triethylamine (0.84 mL, 6 mmol) followed by di-tert-butyl dicarbonate (1.05 g, 4.8 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine.

Expected Yield: 85-95% over two steps.

Protocol 2: Intramolecular Cyclization to form N-Boc-hexahydro-1H-furo[3,4-c]pyrrole

This protocol describes the key cyclization step to form the desired bicyclic core.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine1.0233.2820.47 g
p-Toluenesulfonyl chloride (TsCl)1.1190.652.20.42 g
Pyridine---20 mL
Sodium hydride (60% dispersion in oil)1.224.002.496 mg
Anhydrous Tetrahydrofuran (THF)---20 mL

Procedure:

  • To a solution of N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine (0.47 g, 2 mmol) in anhydrous pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (0.42 g, 2.2 mmol) portionwise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

  • Dissolve the crude monotosylate in anhydrous THF (20 mL) and cool to 0 °C.

  • Add sodium hydride (60% dispersion in oil, 96 mg, 2.4 mmol) portionwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Carefully quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-hexahydro-1H-furo[3,4-c]pyrrole.

Expected Yield: 60-70% over two steps.

Protocol 3: Deprotection of N-Boc-hexahydro-1H-furo[3,4-c]pyrrole

The final step is the removal of the Boc protecting group to yield the free base.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Boc-hexahydro-1H-furo[3,4-c]pyrrole1.0215.2710.22 g
Trifluoroacetic acid (TFA)10114.02100.76 mL
Dichloromethane (DCM)---10 mL

Procedure:

  • To a solution of N-Boc-hexahydro-1H-furo[3,4-c]pyrrole (0.22 g, 1 mmol) in dichloromethane (10 mL) at 0 °C, add trifluoroacetic acid (0.76 mL, 10 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: >95%

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound via 1,3-Dipolar Cycloaddition Route

StepProductStarting MaterialTypical Yield (%)
1. 1,3-Dipolar CycloadditionDiethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylateDiethyl maleate75-85
2. Reduction of Dicarboxylatecis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidineDiethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate80-90
3. N-Debenzylation and Boc-ProtectionN-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidinecis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine85-95
4. Intramolecular CyclizationN-Boc-hexahydro-1H-furo[3,4-c]pyrroleN-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine60-70
5. DeprotectionThis compoundN-Boc-hexahydro-1H-furo[3,4-c]pyrrole>95

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described.

Synthesis_Strategy_1 cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_diol Diol Intermediate cluster_final Target Core Diethyl Maleate Diethyl Maleate Pyrrolidine Dicarboxylate Pyrrolidine Dicarboxylate Diethyl Maleate->Pyrrolidine Dicarboxylate [3+2] Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor Azomethine Ylide Precursor->Pyrrolidine Dicarboxylate cis-3,4-bis(hydroxymethyl)pyrrolidine derivative cis-3,4-bis(hydroxymethyl)pyrrolidine derivative Pyrrolidine Dicarboxylate->cis-3,4-bis(hydroxymethyl)pyrrolidine derivative Reduction This compound This compound cis-3,4-bis(hydroxymethyl)pyrrolidine derivative->this compound Intramolecular Cyclization

Caption: Synthetic pathway via 1,3-dipolar cycloaddition.

Synthesis_Strategy_2 cluster_start Chiral Pool Starting Material cluster_intermediate Key Intermediate cluster_diol Diol Intermediate cluster_final Target Core Tartaric Acid Derivative Tartaric Acid Derivative cis-3,4-disubstituted Pyrrolidine cis-3,4-disubstituted Pyrrolidine Tartaric Acid Derivative->cis-3,4-disubstituted Pyrrolidine Multi-step Conversion cis-3,4-bis(hydroxymethyl)pyrrolidine derivative cis-3,4-bis(hydroxymethyl)pyrrolidine derivative cis-3,4-disubstituted Pyrrolidine->cis-3,4-bis(hydroxymethyl)pyrrolidine derivative Functional Group Manipulation This compound This compound cis-3,4-bis(hydroxymethyl)pyrrolidine derivative->this compound Intramolecular Cyclization

Caption: Synthetic pathway from the chiral pool.

Conclusion

This guide has outlined robust and reproducible methods for the synthesis of key starting materials for the construction of the this compound scaffold. The detailed experimental protocols and tabulated data provide a practical resource for researchers in the field of medicinal chemistry and drug development. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final target molecule. The provided visualizations of the synthetic pathways offer a clear overview of the logical flow of each approach.

The Pivotal Role of Stereochemistry in the Biological Activity of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive building block for the design of novel therapeutic agents. The stereochemistry at the two chiral bridgehead carbons (C3a and C6a) dictates the overall shape of the molecule and, consequently, its interaction with biological targets. This technical guide provides an in-depth analysis of the stereochemistry of the this compound core, summarizes its diverse biological activities with a focus on the influence of stereoisomers, and presents detailed experimental protocols for key synthetic and biological evaluation methods.

Stereochemistry of the this compound Core

The this compound ring system possesses two stereogenic centers at the ring fusion, C3a and C6a. This gives rise to two diastereomers: a cis-fused isomer, where the hydrogens at C3a and C6a are on the same side of the bicyclic system, and a trans-fused isomer, where they are on opposite sides. The cis-isomer is generally the more thermodynamically stable conformation.

Each diastereomer can exist as a pair of enantiomers:

  • (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole and (3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrole (cis-enantiomers)

  • (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole and (3aS,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (trans-enantiomers)

The specific stereoisomer is crucial for biological activity, as the spatial arrangement of substituents attached to this core determines the molecule's ability to bind to specific protein targets. The cis-fused scaffold, often denoted as (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole, is a common starting point for the development of various bioactive compounds.[1]

Biological Activity and the Influence of Stereochemistry

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system. The stereochemical configuration of the core often plays a critical role in the potency and selectivity of these compounds.

Anticancer Activity: PARP Inhibition

Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Compound ClassTargetIC50Cell Lines
4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivativesPARP-1600-700 nMA549, HeLa, HepG2 (1-2 µM)

Table 1: Anticancer activity of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives.[1]

While specific stereoisomer comparisons for PARP inhibitors based on this scaffold are not extensively reported in the public domain, the rigid nature of the bicyclic system suggests that the stereochemistry at the ring junction would significantly influence the positioning of pharmacophoric groups within the PARP active site, thereby affecting inhibitory potency.

Anti-inflammatory Activity: COX Inhibition

N-substituted 3,4-pyrroledicarboximides derived from a pyrrolo[3,4-c]pyrrole scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These compounds have shown inhibitory activity against both COX-1 and COX-2. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The stereochemistry of the substituents on the pyrrolo[3,4-c]pyrrole core is expected to influence the selectivity and potency of COX inhibition.

Central Nervous System Activity: α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

The hexahydro-pyrrolo[3,4-c]pyrrole moiety is a key component of the potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthen-9-one (A-844606). This compound has been radiolabeled with carbon-11 ([11C]A-844606) for use as a positron emission tomography (PET) imaging agent to study the distribution and function of α7 nAChRs in the brain. The α7 nAChR is implicated in cognitive processes and is a therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.

CompoundTargetIC50
A-844606α7 nAChR11 nM

Table 2: In vitro activity of an α7 nAChR agonist containing the hexahydro-pyrrolo[3,4-c]pyrrole core.

The synthesis of A-844606 utilizes a specific stereoisomer of the hexahydro-pyrrolo[3,4-c]pyrrole core, highlighting the critical role of stereochemistry in achieving high-affinity and selective binding to the α7 nAChR.

Experimental Protocols

Stereoselective Synthesis of the this compound Core

Detailed, publicly available protocols for the stereoselective synthesis of the basic this compound core are limited. However, general synthetic strategies often employ intramolecular cycloaddition reactions. A plausible synthetic workflow is outlined below.

G start Commercially Available Starting Materials step1 Formation of Azomethine Ylide Precursor start->step1 step2 Intramolecular [3+2] Cycloaddition step1->step2 Heat or Lewis Acid step3 Diastereoselective Reduction/Purification step2->step3 cis_product cis-Hexahydro-1H-furo[3,4-c]pyrrole step3->cis_product Chromatographic Separation trans_product trans-Hexahydro-1H-furo[3,4-c]pyrrole step3->trans_product Chromatographic Separation

Caption: General workflow for the synthesis of this compound stereoisomers.

Detailed Protocol for a Related System (Illustrative):

Biological Assays

A common method to assess PARP inhibition is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

G start Immobilized Histones on a 96-well plate step1 Add PARP Enzyme, Biotinylated NAD+, and Test Compound start->step1 step2 Incubate to allow poly(ADP-ribosyl)ation step1->step2 step3 Wash to remove unbound reagents step2->step3 step4 Add Streptavidin-HRP conjugate step3->step4 step5 Add Chemiluminescent Substrate step4->step5 end Measure Luminescence step5->end

Caption: Workflow for a PARP inhibition chemiluminescent assay.

Protocol Outline:

  • Coat a 96-well plate with histone proteins.

  • Add PARP enzyme, biotinylated NAD+, and various concentrations of the test compound to the wells.

  • Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation of the histones.

  • Wash the plate to remove unbound reagents.

  • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.

  • Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.

COX activity can be measured using a variety of methods, including fluorometric assays that detect the production of prostaglandins.

G start COX Enzyme (COX-1 or COX-2) step1 Add Test Compound and Fluorometric Probe start->step1 step2 Initiate reaction with Arachidonic Acid step1->step2 step3 Incubate at 37°C step2->step3 end Measure Fluorescence (Ex/Em ~535/590 nm) step3->end

Caption: Workflow for a fluorometric COX inhibition assay.

Protocol Outline:

  • In a 96-well plate, add the COX enzyme (either COX-1 or COX-2), a fluorometric probe, and various concentrations of the test compound.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate at 37°C. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which then reacts with the probe to generate a fluorescent product.

  • Measure the fluorescence intensity using a microplate reader.

  • The fluorescence signal is proportional to the COX activity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor. IC50 values are determined from the dose-response curves.

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α7 nAChR.

G start Membrane preparation expressing α7 nAChRs step1 Incubate with Radioligand (e.g., [3H]α-bungarotoxin) and Test Compound start->step1 step2 Separate bound and free radioligand (e.g., filtration) step1->step2 step3 Measure radioactivity of bound ligand (scintillation counting) step2->step3 end Determine Ki value step3->end

Caption: Workflow for an α7 nAChR radioligand binding assay.

Protocol Outline:

  • Prepare cell membranes from a cell line recombinantly expressing the human α7 nAChR.

  • Incubate the membranes with a known concentration of a high-affinity radioligand for the α7 nAChR (e.g., [3H]α-bungarotoxin or [125I]α-bungarotoxin) and a range of concentrations of the test compound.

  • After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel, potent, and selective therapeutic agents. The stereochemistry of this bicyclic system is a critical determinant of its biological activity, influencing its interaction with a diverse range of protein targets. A thorough understanding of the stereoselective synthesis of the different isomers of this core and the systematic evaluation of their biological activities are essential for unlocking the full potential of this privileged scaffold in drug discovery. Further research focusing on the development of efficient and scalable stereoselective synthetic routes and detailed structure-activity relationship studies that directly compare the biological effects of the different stereoisomers will be crucial for advancing the therapeutic applications of this compound-based compounds.

References

Physicochemical Properties of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of hexahydro-1H-furo[3,4-c]pyrrole derivatives, a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry. The rigid scaffold of this molecule makes it an attractive starting point for the design of novel therapeutic agents with well-defined three-dimensional structures. This guide focuses on the core physicochemical properties, experimental methodologies for their determination, and the biological context of these derivatives, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP).

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug candidate, such as solubility, lipophilicity, and ionization state, are critical determinants of its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for a wide range of this compound derivatives are present in proprietary research, this guide compiles the available data for the parent scaffold and discusses the impact of derivatization.

Physicochemical Data for the this compound Scaffold

The parent this compound exists in different isomeric forms. The following tables summarize the computed and predicted physicochemical properties for the common cis-isomer. It is important to note that these values are predictions and may differ from experimental results.

Table 1: Computed Physicochemical Properties of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[1][2]
Molecular Weight 113.16 g/mol PubChem[1][2]
XLogP3 -0.3PubChem[1][2][3]
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[1][2]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 0PubChem

Table 2: Predicted Physicochemical Properties of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

PropertyValueSource
pKa (strongest basic) 10.54 ± 0.20Vulcanchem[4]
Density 1.028 ± 0.06 g/cm³Echemi[3]
Physicochemical Properties of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives

A significant advancement in the study of this scaffold involves the synthesis of a series of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives, which have been evaluated as PARP-1 inhibitors. A study by Khan et al. describes the synthesis of fifty such compounds. While the specific experimental data for each derivative is not publicly available, the research indicates that these modifications are designed to modulate properties like solubility and lipophilicity to enhance biological activity. For instance, the introduction of carboxylic acid groups is a common strategy to improve water solubility, while N-substitution with various alkyl or aryl groups can be used to tune lipophilicity.[4] Some of these derivatives have shown promising anticancer activity with IC₅₀ values in the range of 600-700 nM against the PARP-1 enzyme.[4]

Experimental Protocols

The determination of the physicochemical properties of novel chemical entities is a cornerstone of drug discovery. The following sections outline the general experimental methodologies employed for the characterization of this compound derivatives.

General Synthesis Workflow

The synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives has been achieved through a blue LED-induced three-component reaction. This method involves the in situ generation of carbonyl ylides from aryl diazoacetates in the presence of aldehydes, which then undergo a [3+2] cycloaddition with substituted maleimides. This approach allows for the generation of a diverse library of compounds.

G cluster_start Starting Materials cluster_reaction Reaction Cascade Aryl Diazoacetate Aryl Diazoacetate Carbonyl Ylide Generation Carbonyl Ylide Generation Aryl Diazoacetate->Carbonyl Ylide Generation Blue LED Aldehyde Aldehyde Aldehyde->Carbonyl Ylide Generation Substituted Maleimide Substituted Maleimide 3+2 Cycloaddition 3+2 Cycloaddition Substituted Maleimide->3+2 Cycloaddition Carbonyl Ylide Generation->3+2 Cycloaddition Final Product 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivative 3+2 Cycloaddition->Final Product G cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER activates Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse unrepaired SSB leads to Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis failure leads to HR_Repair->Cell_Survival Replication_Fork_Collapse->DNA_DSB Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HR_Repair impairs

References

An In-depth Technical Guide to the Hexahydro-1H-furo[3,4-c]pyrrole Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a rigid bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a robust framework for the development of novel therapeutic agents with specific spatial arrangements of functional groups, making it an attractive core for designing targeted therapies.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this promising scaffold.

Physicochemical Properties and Synthesis

The this compound core, with the molecular formula C₆H₁₁NO, possesses a distinct stereochemistry that influences its interaction with biological targets.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO[2][3]
Molecular Weight113.16 g/mol [2][3]
IUPAC Name3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole[2]
CAS Number60889-32-9[2]
General Synthesis Strategies

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azomethine ylides with suitable dipolarophiles.

A notable approach is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, with a maleimide derivative. This reaction is followed by a reduction step to yield the saturated this compound core.[4] Another strategy involves the Paal-Knorr pyrrole synthesis, which utilizes the reaction of a 1,4-dicarbonyl compound with an amine.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with significant potential in oncology and anti-inflammatory applications.

Anticancer Activity: PARP Inhibition

A significant area of investigation for this scaffold is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair.[1] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP-1 leads to synthetic lethality and cell death. Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have shown promise as PARP-1 inhibitors.[1]

Table 2: Biological Activity of this compound Derivatives

Derivative ClassTargetActivity (IC₅₀)Cancer Cell LinesReference
4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrolePARP-1600-700 nM-[1]
4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole-1-2 µMA549, HeLa, HepG2[1]
Spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole] derivative (4l)-12.16 µMHEPG2 (liver cancer)[5]
Anti-inflammatory Activity

The pyrrole moiety, a key component of the scaffold, is present in several anti-inflammatory drugs.[6] Derivatives of the this compound scaffold are being explored for their potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the scaffold and the evaluation of its derivatives.

Synthesis of this compound Derivatives

Protocol: One-Pot Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on the principles of 1,3-dipolar cycloaddition reactions for the formation of the pyrrolidine ring fused with the furo moiety.

  • Generation of Azomethine Ylide: An appropriate α-amino acid (e.g., sarcosine) is condensed with an aldehyde (e.g., paraformaldehyde) in a suitable solvent such as toluene or methanol. The reaction is typically heated to facilitate the in situ generation of the azomethine ylide via decarboxylation.

  • Cycloaddition: To the solution containing the azomethine ylide, a dipolarophile, such as an N-substituted maleimide, is added. The reaction mixture is refluxed for several hours to allow for the [3+2] cycloaddition to occur, forming the hexahydropyrrolo[3,4-c]pyrrole-dione ring system.

  • Reduction: The resulting dione can be reduced to the this compound scaffold using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at room temperature and monitored by thin-layer chromatography (TLC).

  • Purification: The final product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Biological Assays

Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the inhibitory activity of test compounds against PARP-1.

  • Plate Preparation: Coat a 96-well plate with histone H4 by incubating overnight at room temperature. Wash the plate with PBS-T (phosphate-buffered saline with Tween 20). Block the plate with PBS-T for at least 90 minutes.[6]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control. A typical starting concentration range is from 100 µM down to 5 nM.[1]

  • Reaction Setup: Add the test inhibitor dilutions to the designated wells. Prepare a master mix containing PARP-1 enzyme, activated DNA, and NAD+. Add the master mix to all wells except the blank. Incubate the plate at room temperature for 1 hour.[1][6]

  • Detection: Wash the plate with PBST. Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes. After another wash, add a chemiluminescent substrate and immediately measure the luminescence using a microplate reader.[1]

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the context of drug action and discovery.

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of Inhibition DNA_SSB Single-Strand Break PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis PAR Synthesis (PARylation) PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PAR Synthesis DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DNA_Repair_Recruitment DNA_Repair DNA Repair DNA_Repair_Recruitment->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs Inhibition->Unrepaired_SSB Cell_Death Cell Death in Cancer Cells Unrepaired_SSB->Cell_Death

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound derivatives.

Experimental_Workflow Start Start: Compound Synthesis Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening PARP1_Assay PARP-1 Inhibition Assay In_Vitro_Screening->PARP1_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Cell_Viability_Assay Data_Analysis Data Analysis (IC50 Determination) PARP1_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for the discovery of novel drug candidates based on the this compound scaffold.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its rigid structure allows for precise positioning of functional groups to optimize interactions with biological targets. The demonstrated activity of its derivatives as PARP inhibitors highlights its potential in oncology. Further exploration of this scaffold, including the synthesis of diverse libraries of derivatives and their evaluation in a broader range of biological assays, is warranted to fully realize its therapeutic potential. This guide provides the foundational information and experimental protocols to facilitate such research endeavors.

References

An In-depth Technical Guide to Structural Analogs of Hexahydro-1H-furo[3,4-c]pyrrole and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural analogs of the hexahydro-1H-furo[3,4-c]pyrrole core, a scaffold of significant interest in medicinal chemistry. We delve into their synthesis, physicochemical properties, and biological activities, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Scaffold and Its Significance

The this compound moiety is a bicyclic heterocyclic system that provides a rigid three-dimensional framework, making it an attractive scaffold for the design of small molecule inhibitors and modulators of various biological targets. Its fused furan and pyrrolidine rings offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent structural features of this core can lead to compounds with improved target affinity and selectivity.

Derivatives of the closely related hexahydropyrrolo[3,4-c]pyrrole have shown promise as potent antagonists for chemokine receptors, highlighting the therapeutic potential of this class of compounds.[1] The pyrrole and its fused analogs are integral to a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4]

Structural Analogs and Their Biological Activities

A notable class of structural analogs based on a similar hexahydropyrrolo[3,4-c]pyrrole core has been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for the development of anti-HIV therapeutics.[1]

Hexahydropyrrolo[3,4-c]pyrrole Derivatives as CCR5 Antagonists

Starting from a high-throughput screening lead, a series of novel hexahydropyrrolo[3,4-c]pyrrole derivatives were synthesized and optimized for their CCR5 antagonistic activity. The structure-activity relationship (SAR) studies focused on improving the pharmacokinetic profile of the initial lead compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
XLogP3-0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass113.084064 g/mol
Monoisotopic Mass113.084064 g/mol
Topological Polar Surface Area21.7 Ų
Heavy Atom Count8
Complexity84.5

Data sourced from PubChem CID 21421150.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its analogs.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6]

Objective: To synthesize a substituted pyrrole.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in ethanol.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyrrole.[5][6]

Diagram 1: General Workflow for Paal-Knorr Pyrrole Synthesis

G start Start reactants Mix 1,4-dicarbonyl and primary amine start->reactants solvent Add solvent (e.g., ethanol) reactants->solvent catalyst Add catalyst (e.g., acetic acid) solvent->catalyst reflux Reflux for 2-4h catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Solvent removal tlc->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification end End purification->end

Caption: General experimental workflow for the Paal-Knorr synthesis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Objective: To determine the effect of this compound analogs on the viability of a specific cell line.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.[2][7]

Diagram 2: Workflow for the MTT Cell Viability Assay

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with - Test compounds - Controls incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve measure Measure absorbance at 570 nm dissolve->measure analyze Analyze data and calculate cell viability measure->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for cell viability.

Signaling Pathways

Structural analogs of the this compound core and related structures have been shown to interact with key signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) like chemokine receptors.

Chemokine Receptor Signaling

Chemokine receptors, such as CCR5, are GPCRs that, upon binding to their chemokine ligands, initiate a cascade of intracellular signaling events. This process is crucial for immune cell trafficking and is also implicated in various diseases, including HIV infection and cancer.[8][9] The binding of a chemokine to its receptor triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The activated G-protein (specifically the Gα and Gβγ subunits) then modulates the activity of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[8][9] Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway leads to the activation of Akt, a key regulator of cell survival and proliferation.[8][9] Antagonists of these receptors, such as the hexahydropyrrolo[3,4-c]pyrrole derivatives, block these downstream signaling events.

Diagram 3: Simplified Chemokine Receptor Signaling Pathway

G cluster_membrane Cell Membrane chemokine Chemokine receptor CCR5 (GPCR) chemokine->receptor binds g_protein G-Protein (αβγ) receptor->g_protein activates antagonist Hexahydropyrrolo[3,4-c]pyrrole Antagonist antagonist->receptor blocks plc PLC g_protein->plc activates pi3k PI3K g_protein->pi3k activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ release ip3->ca2 pkc PKC activation dag->pkc cellular_response Cellular Response (Migration, Proliferation, etc.) ca2->cellular_response pkc->cellular_response akt Akt pi3k->akt akt->cellular_response

Caption: Chemokine receptor signaling and its inhibition.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising starting point for the development of novel therapeutics. The successful identification of potent CCR5 antagonists based on the related hexahydropyrrolo[3,4-c]pyrrole core underscores the potential of this chemical space. Further exploration of this scaffold, including the synthesis of diverse libraries of analogs and their screening against a wide range of biological targets, is warranted.

Future research should focus on:

  • Expanding the chemical diversity of this compound analogs through innovative synthetic strategies.

  • Screening these analogs against other relevant targets , such as other GPCRs, kinases, and proteases, to uncover new biological activities.

  • Conducting detailed structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Investigating the mechanism of action of active compounds to elucidate the specific signaling pathways they modulate.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors in the exciting field of medicinal chemistry.

References

spectroscopic analysis of hexahydro-1H-furo[3,4-c]pyrrole using NMR and mass spec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the hexahydro-1H-furo[3,4-c]pyrrole core, a key heterocyclic scaffold in medicinal chemistry. This document details the principles and methodologies for the characterization of this bicyclic system using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental spectroscopic data for the unsubstituted this compound, this guide will utilize data for a representative derivative, N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole, to illustrate the analytical principles.

Introduction to this compound

This compound is a saturated bicyclic heterocycle containing a fused furan and pyrrolidine ring system. Its rigid structure and the presence of nitrogen and oxygen heteroatoms make it an attractive building block in the design of novel therapeutic agents. The stereochemistry of the ring fusion (cis or trans) significantly influences its three-dimensional shape and, consequently, its biological activity. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of the this compound skeleton.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-32, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: 10-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A spectrometer with a carbon-observe probe.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 200-220 ppm.

NMR Data for N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole

The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.

Table 1: ¹H NMR Spectroscopic Data for N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.35 - 7.25m-5HAromatic-H (Benzyl)
3.82t8.42HH-1a, H-3a
3.65s-2HBenzyl-CH₂
3.48dd8.4, 4.22HH-1b, H-3b
2.95m-2HH-3a, H-6a
2.80dd10.2, 5.82HH-4a, H-6a
2.45dd10.2, 3.52HH-4b, H-6b

Table 2: ¹³C NMR Spectroscopic Data for N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
138.5Aromatic C (Quaternary, Benzyl)
128.8Aromatic CH (Benzyl)
128.3Aromatic CH (Benzyl)
127.1Aromatic CH (Benzyl)
72.5C-1, C-3
60.2Benzyl-CH₂
58.9C-4, C-6
45.1C-3a, C-6a

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • For Electrospray Ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation.

Instrumentation and Analysis:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound derivatives, typically yielding the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used, which will result in more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation pathways, the ion of interest (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID).

Mass Spectrometry Data and Fragmentation Analysis

For this compound (C₆H₁₁NO), the expected exact mass is 113.0841 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]⁺˙C₆H₁₁NO⁺˙113.0841
[M+H]⁺C₆H₁₂NO⁺114.0919

The fragmentation of the this compound core is expected to proceed through several characteristic pathways, including cleavage of the C-O and C-N bonds within the bicyclic system.

Visualization of Analytical Workflows

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Analysis & Interpretation Sample Purified Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS_Acquisition MS Acquisition (ESI/EI) Sample->MS_Acquisition Dilute Solution H1_NMR 1H NMR Acquisition Dissolution->H1_NMR NMR Tube C13_NMR 13C NMR Acquisition Dissolution->C13_NMR NMR Tube NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing MSMS_Acquisition MS/MS for Fragmentation MS_Acquisition->MSMS_Acquisition MS_Processing MS Data Processing MS_Acquisition->MS_Processing MSMS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule under ESI-MS/MS conditions.

G M_H [M+H]⁺ m/z 114 Frag1 Loss of H₂O [C₆H₁₀N]⁺ m/z 96 M_H->Frag1 - H₂O Frag2 Loss of CH₂O [C₅H₁₀N]⁺ m/z 84 M_H->Frag2 - CH₂O Frag3 Loss of C₂H₄O [C₄H₈N]⁺ m/z 70 M_H->Frag3 - C₂H₄O

Caption: Proposed fragmentation of protonated this compound.

Conclusion

The spectroscopic analysis of this compound and its derivatives relies on the combined application of NMR spectroscopy and mass spectrometry. While experimental data for the parent compound is scarce in the literature, the principles outlined in this guide and the illustrative data for a representative derivative provide a solid framework for the characterization of this important heterocyclic system. Careful execution of the experimental protocols and detailed analysis of the resulting data are paramount for the unambiguous structural elucidation and for advancing the development of new chemical entities based on this scaffold.

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Hexahydro-1H-furo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and computational workflows for the in silico modeling and molecular docking studies of hexahydro-1H-furo[3,4-c]pyrrole analogs. This scaffold represents a promising starting point for the design of novel therapeutic agents due to its rigid bicyclic structure, which can provide a well-defined orientation for substituents to interact with biological targets.

While specific research on the docking of this compound analogs is limited, this guide will utilize a putative target based on related structures and outline a detailed, exemplary workflow for lead discovery and optimization.

Introduction to the this compound Scaffold

The this compound core is a saturated bicyclic heterocyclic system. Its rigid framework and the presence of both a nitrogen and an oxygen atom offer multiple points for chemical modification, making it an attractive scaffold in medicinal chemistry. Derivatives of this and similar fused pyrrolidine systems have been explored for various therapeutic applications. Notably, derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase (PARP), an important target in cancer therapy.[1]

This guide will use PARP-1 as an exemplary target to illustrate the in silico analysis of this compound analogs.

Experimental Protocols

A typical computational drug design project involving this scaffold would follow a multi-step process, from ligand and protein preparation to detailed docking and analysis.

  • Analog Design: A library of virtual analogs of the this compound scaffold is designed. Modifications would typically involve substitution at the nitrogen atom and other available positions on the rings.

  • 3D Structure Generation: The 2D structures of the designed analogs are converted into 3D structures using computational chemistry software such as ChemDraw, MarvinSketch, or similar programs.

  • Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization to obtain stable conformations. This is typically performed using molecular mechanics force fields like MMFF94 or AMBER.

  • Charge Calculation: Partial atomic charges are calculated for each atom in the ligand molecules, which is crucial for accurately simulating electrostatic interactions with the protein target.

  • PDB Structure Retrieval: The 3D crystal structure of the target protein, in this case, human PARP-1, is obtained from the Protein Data Bank (PDB). A suitable PDB entry would be one with a co-crystallized ligand, which helps in defining the binding site.

  • Protein Clean-up: The raw PDB file is processed to remove water molecules, co-solvents, and any existing ligands. Missing atoms or residues in the protein structure are added and corrected.

  • Protonation: Hydrogen atoms are added to the protein structure, and their positions are optimized, particularly for ionizable residues, to reflect a physiological pH.

  • Active Site Definition: The binding site for the docking study is defined. This is typically a cavity on the protein surface where a known inhibitor or the natural substrate binds.

  • Grid Generation: A grid box is generated around the defined active site of the protein. This grid defines the space where the docking algorithm will attempt to place the ligand.

  • Docking Simulation: The prepared library of this compound analogs is then docked into the active site of PARP-1 using software like AutoDock, Glide, or GOLD. The docking algorithm explores various possible conformations and orientations of each ligand within the binding site.

  • Scoring and Ranking: Each docked pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The ligands are then ranked based on their predicted binding energies.

  • Interaction Analysis: The binding modes of the top-ranked ligands are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the common chemical features of the most active compounds and their interactions with the protein. This model can then be used for further virtual screening of larger compound libraries.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed for the most promising candidates to assess their drug-likeness and potential for oral bioavailability.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a docking study of this compound analogs against PARP-1.

Table 1: Molecular Docking Scores and Predicted Binding Affinities

Compound IDR-Group (at N)Docking Score (kcal/mol)Predicted Ki (nM)
HFP-001-H-6.5850
HFP-002-CH3-7.2320
HFP-003-C6H5-8.945
HFP-004-CH2-C6H5-9.518
HFP-005-CO-C6H5-10.18

Table 2: Key Interacting Residues and Bond Types for Top Candidate (HFP-005)

Amino Acid ResidueInteraction TypeDistance (Å)
GLY863Hydrogen Bond2.8
SER904Hydrogen Bond3.1
TYR907Pi-Pi Stacking4.5
LYS903Hydrophobic3.9
ILE872Hydrophobic4.2

Table 3: Predicted ADMET Properties for Lead Compounds

Compound IDMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of 5
HFP-004203.261.8120 Violations
HFP-005217.241.5130 Violations

Mandatory Visualizations

The following diagrams illustrate the workflows and conceptual relationships described in this guide.

Experimental_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 Analog Design l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 Charge Calculation l3->l4 d2 Docking Simulation l4->d2 p1 PDB Structure Retrieval p2 Protein Clean-up p1->p2 p3 Protonation p2->p3 p4 Active Site Definition p3->p4 d1 Grid Generation p4->d1 d1->d2 d3 Scoring & Ranking d2->d3 a1 Interaction Analysis d3->a1 a2 Pharmacophore Modeling a1->a2 a3 ADMET Prediction a1->a3

Figure 1: A generalized workflow for in silico drug design.

Signaling_Pathway_Concept DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Apoptosis Apoptosis PARP1_Activation->Apoptosis Inhibition leads to DDR_Proteins DNA Repair Proteins Recruitment PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival HFP_Analog Hexahydro-1H-furo[3,4-c] pyrrole Analog (Inhibitor) HFP_Analog->PARP1_Activation

Figure 2: Conceptual signaling pathway of PARP-1 inhibition.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel therapeutics. The in silico modeling and docking methodologies outlined in this guide provide a robust framework for identifying and optimizing potent inhibitors for various biological targets. By combining computational techniques with medicinal chemistry intuition, researchers can efficiently explore the chemical space around this scaffold and accelerate the discovery of new drug candidates. The exemplary workflow with PARP-1 demonstrates the potential of these analogs in oncology, and similar approaches can be applied to other disease areas where the rigid, functionalizable nature of this scaffold can be leveraged.

References

Unlocking Therapeutic Potential: A Technical Guide to Hexahydro-1H-furo[3,4-c]pyrrole-Based Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of hexahydro-1H-furo[3,4-c]pyrrole-based compounds, outlining key molecular targets, summarizing biological activity, and detailing experimental protocols for researchers, scientists, and drug development professionals. The unique fused bicyclic structure of the this compound core serves as a versatile scaffold for the design of potent and selective inhibitors of enzymes implicated in a range of diseases, most notably in oncology and inflammatory conditions.

Key Therapeutic Targets

Extensive research has identified two primary and promising therapeutic targets for derivatives of the this compound scaffold: Poly (ADP-ribose) polymerase-1 (PARP-1) and Phosphodiesterase 1 (PDE1).

Poly (ADP-ribose) Polymerase-1 (PARP-1): A Target in Oncology

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be repaired, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[1][2] Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have emerged as potent PARP-1 inhibitors, demonstrating significant potential in cancer therapy.[3]

Phosphodiesterase 1 (PDE1): A Target for Inflammatory and Neurological Disorders

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in cellular signaling. The activity of PDE1 is regulated by intracellular calcium levels via calmodulin, placing it at the intersection of calcium and cyclic nucleotide signaling pathways.[4] Dysregulation of PDE1 activity has been linked to various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammation.[4] While research on this compound derivatives as PDE1 inhibitors is an emerging area, the related hexahydro-2H-furo[3,2-b]pyrrole scaffold has shown promise, suggesting the therapeutic potential of this class of compounds.

Quantitative Biological Activity

The following tables summarize the reported in vitro inhibitory activities of this compound-based and related compounds against their respective targets.

Table 1: PARP-1 Inhibitory Activity of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Compound IDModificationTargetAssay TypeIC50 (nM)Target Cell LineIC50 (µM)
Representative CompoundsVaried aryl and other substituentsPARP-1 EnzymeEnzymatic Assay600 - 700--
Representative CompoundsVaried aryl and other substituents-Cell Proliferation-A549, HeLa, HepG21 - 2

Data sourced from a study on blue LED induced three-component reactions for the generation of these compounds.[3]

Signaling Pathways and Inhibitory Mechanisms

To visually represent the mechanisms of action and the broader biological context of targeting PARP-1 and PDE1, the following signaling pathway diagrams have been generated.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibition by this compound Derivatives DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits BER_Complex Base Excision Repair (BER) Complex PARP1->BER_Complex recruits Blocked_BER Blocked BER PARP1->Blocked_BER DNA_Repair DNA Repair & Cell Survival BER_Complex->DNA_Repair Inhibitor 4,6-Dioxo-hexahydro-1H- furo[3,4-c]pyrrole Derivative Inhibitor->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) Formation Blocked_BER->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

PARP-1 signaling in DNA repair and its inhibition.

PDE1_Signaling_Pathway cluster_Cyclic_Nucleotide Cyclic Nucleotide Signaling cluster_PDE1_Regulation PDE1 Regulation and Inhibition ATP ATP AC_GC Adenylyl & Guanylyl Cyclases ATP->AC_GC GTP GTP GTP->AC_GC cAMP cAMP AC_GC->cAMP cGMP cGMP AC_GC->cGMP PKA_PKG PKA / PKG Activation cAMP->PKA_PKG PDE1 PDE1 cAMP->PDE1 hydrolyzes cGMP->PKA_PKG cGMP->PDE1 hydrolyzes Cellular_Response Cellular Response (e.g., reduced inflammation) PKA_PKG->Cellular_Response CaM Ca2+/Calmodulin CaM->PDE1 activates AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP Inhibitor This compound Derivative Inhibitor->PDE1 inhibits

PDE1 signaling and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of novel compounds. The following sections provide comprehensive protocols for key in vitro assays.

PARP-1 Inhibition Assay (Chemiluminescent)

Principle: This assay quantifies the PARP-1-catalyzed incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature. Wash the plate again three times.

  • Compound Addition: Prepare serial dilutions of the test compounds and positive control in assay buffer. Add the diluted compounds to the wells. Include wells with DMSO as a vehicle control (100% enzyme activity) and wells with assay buffer only as a blank (no enzyme activity).

  • Enzyme Reaction: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells except the blank.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Detection: Wash the plate three times with wash buffer. Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate five times with wash buffer. Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

PDE1 Inhibition Assay (Radioactive)

Principle: This assay measures the activity of PDE1 by quantifying the conversion of a radiolabeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate. The 5'-monophosphate is then converted to a nucleoside by a snake venom nucleotidase. The radiolabeled nucleoside is separated from the unreacted substrate using an ion-exchange resin, and the radioactivity is measured.

Materials:

  • Recombinant human PDE1 enzyme

  • [³H]-cAMP or [³H]-cGMP

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Calmodulin and CaCl2 (for PDE1 activation)

  • Snake venom 5'-nucleotidase

  • Ion-exchange resin (e.g., DEAE-Sephadex)

  • Scintillation fluid

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Vinpocetine)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, calmodulin, CaCl2, and the desired concentration of the test compound or positive control.

  • Enzyme Addition: Add the PDE1 enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.

  • Nucleotidase Treatment: Cool the tubes and add snake venom 5'-nucleotidase. Incubate for 10 minutes at 30°C.

  • Separation: Apply the reaction mixture to a pre-equilibrated ion-exchange column. Elute the radiolabeled nucleoside with a suitable buffer, while the charged substrate remains bound to the resin.

  • Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value as described for the PARP-1 assay.

Experimental Workflow for Inhibitor Screening

The discovery and development of novel enzyme inhibitors from the this compound scaffold follows a structured workflow.

Inhibitor_Screening_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Development Compound_Library This compound Compound Library Synthesis HTS High-Throughput Screening (HTS) (e.g., PARP-1 or PDE1 Assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds with significant activity) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vitro In Vitro ADME/Tox Profiling Lead_Selection->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) In_Vitro->In_Vivo IND_Enabling IND-Enabling Studies In_Vivo->IND_Enabling

Workflow for screening and development of inhibitors.

This comprehensive guide provides a foundational resource for the exploration of this compound-based compounds as potential therapeutic agents. The promising activity against key enzymes such as PARP-1 and PDE1 warrants further investigation and development to unlock their full clinical potential.

References

Early-Stage Biological Screening of a Hexahydro-1H-furo[3,4-c]pyrrole Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the early-stage biological screening of a novel library of compounds based on the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This bicyclic heterocyclic system represents a promising starting point for the discovery of new therapeutic agents due to its structural relationship to a variety of biologically active molecules. This document provides an overview of the screening workflow, detailed experimental protocols, representative data, and visualization of relevant biological pathways.

Introduction to the this compound Scaffold

The this compound core is a saturated heterocyclic system that offers a three-dimensional architecture, which is increasingly sought after in modern drug discovery to explore novel chemical space and improve compound properties. Pyrrole and its fused derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The incorporation of a fused furo-pyrrole system introduces unique stereochemical and conformational features that can be exploited to achieve high affinity and selectivity for various biological targets. This guide details a proposed high-throughput screening (HTS) campaign to elucidate the therapeutic potential of a library of substituted this compound analogs.

High-Throughput Screening (HTS) Workflow

The early-stage biological evaluation of the this compound library will follow a systematic, multi-step HTS workflow. This process is designed to efficiently identify compounds with desired biological activity ("hits") and triage them for further investigation.

HTS_Workflow cluster_prep Library Preparation cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_validation Hit Validation lib_prep Compound Library Preparation & Plating primary_screen Primary High-Throughput Screening (HTS) lib_prep->primary_screen hit_confirm Hit Confirmation (Dose-Response) primary_screen->hit_confirm Initial Hits counter_screen Counter & Selectivity Screens hit_confirm->counter_screen Confirmed Hits secondary_assays Secondary Assays (e.g., Cell-Based) counter_screen->secondary_assays Validated Hits sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis

Caption: High-Throughput Screening (HTS) Workflow.

Data Presentation: Representative Screening Data

The following tables present illustrative quantitative data from a hypothetical primary screening campaign of a 10,000-compound this compound library against a panel of cancer-related targets. This data is for representative purposes to demonstrate the potential outcomes of such a screen.

Table 1: Primary Screen - Kinase Inhibition

Compound IDTarget Kinase% Inhibition @ 10 µM
FPY-00123EGFR85.2
FPY-00456AKT178.9
FPY-01789VEGFR291.5
FPY-02345CDK265.7
FPY-05678PI3Kα88.1
FPY-09876mTOR72.4

Table 2: Hit Confirmation - Dose-Response (IC50 Values)

Compound IDTarget KinaseIC50 (µM)
FPY-00123EGFR1.2
FPY-00456AKT13.5
FPY-01789VEGFR20.8
FPY-05678PI3Kα2.1

Table 3: Secondary Assay - Cancer Cell Line Cytotoxicity (EC50 Values)

Compound IDCell LineEC50 (µM)
FPY-00123A549 (Lung Cancer)5.8
FPY-01789HUVEC (Endothelial)2.3
FPY-01789MCF-7 (Breast Cancer)7.1

Experimental Protocols

Detailed methodologies for the key experiments in the screening cascade are provided below.

Library Preparation and Plating
  • Compound Storage: The this compound library is stored at -20°C in DMSO at a stock concentration of 10 mM.

  • Assay Plate Preparation: For primary screening, compounds are acoustically dispensed from stock plates into 384-well assay plates to a final concentration of 10 µM in the assay.[1][2] Control wells containing DMSO vehicle (negative control) and a known inhibitor (positive control) are included on each plate.

Primary Screen: EGFR Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of library compounds to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by EGFR.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Biotinylated poly(GT) substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

    • 384-well low-volume white plates

  • Protocol:

    • To each well of the assay plate containing the pre-dispensed compounds, add 5 µL of EGFR enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of stop/detection solution containing EDTA, the europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to controls.

Hit Confirmation: Dose-Response Curve Generation

Compounds showing significant inhibition in the primary screen (e.g., >50% inhibition) are selected for dose-response analysis to determine their potency (IC50).

  • Protocol:

    • Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

    • Dispense the diluted compounds into assay plates.

    • Perform the same biochemical assay as described in section 4.2.

    • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Secondary Assay: Cell-Based Cytotoxicity Assay

This assay assesses the effect of confirmed hits on the viability of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • A549 human lung carcinoma cells

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well clear-bottom plates

  • Protocol:

    • Seed A549 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percent cell viability relative to the DMSO-treated control and determine the EC50 value by non-linear regression.

Visualization of Relevant Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted in cancer drug discovery and are relevant to the hypothetical screening campaign described above.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and migration.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the logical flow of the biochemical kinase inhibition assay protocol.

Kinase_Assay_Workflow start Start add_compound Dispense Compound (e.g., FPY-00123) start->add_compound add_enzyme Add Kinase (e.g., EGFR) add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate_atp Add Substrate & ATP incubate1->add_substrate_atp incubate2 Incubate (60 min) add_substrate_atp->incubate2 add_detection Add Detection Reagents incubate2->add_detection incubate3 Incubate (60 min) add_detection->incubate3 read_plate Read Plate (TR-FRET) incubate3->read_plate end End read_plate->end

Caption: Kinase Inhibition Assay Workflow.

Conclusion

This technical guide provides a framework for the initial biological characterization of a this compound library. By employing a systematic HTS campaign, including primary biochemical screens, dose-response confirmation, and secondary cell-based assays, it is possible to efficiently identify and validate novel bioactive compounds. The representative data and detailed protocols herein serve as a template for such an endeavor. The identified hits from this screening cascade would form the basis for further lead optimization efforts, including comprehensive structure-activity relationship (SAR) studies, to develop potent and selective therapeutic candidates.

References

Exploring the Chemical Space of Functionalized Hexahydro-1H-furo[3,4-c]pyrroles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This bicyclic heterocyclic system has emerged as a promising core for the development of novel therapeutics, particularly in the field of oncology. This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with this class of compounds, with a focus on their activity as PARP-1 inhibitors.

Introduction to the this compound Core

The this compound moiety is a rigid, bicyclic scaffold that provides a three-dimensional framework for the presentation of functional groups in defined spatial orientations. This structural feature makes it an attractive starting point for the design of small molecule inhibitors that can engage with specific biological targets. Recent research has highlighted the potential of derivatives of this core, particularly the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole, as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and a key target in cancer therapy.

Synthesis and Functionalization

A novel and efficient method for the synthesis of functionalized 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles involves a blue LED-induced three-component reaction. This catalyst-free approach utilizes aryl diazoacetates, aldehydes, and substituted maleimides to generate a library of diverse compounds.

Experimental Protocol: Blue LED-Induced Three-Component Reaction

Materials:

  • Aryl diazoacetate (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Substituted maleimide (1.0 equiv)

  • Dichloromethane (DCM) as solvent

  • Blue LED light source (460-470 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl diazoacetate and the substituted maleimide in dry DCM.

  • Add the aldehyde to the reaction mixture.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.

This synthetic strategy allows for the introduction of a wide range of substituents at various positions of the scaffold, enabling a thorough exploration of the chemical space.

Biological Activity and Structure-Activity Relationships

Derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole core have been evaluated for their potential as anticancer agents through the inhibition of PARP-1.

Quantitative Data: PARP-1 Inhibition and Cytotoxicity

A library of fifty compounds based on this scaffold has been synthesized and evaluated. The most promising derivatives exhibit significant PARP-1 inhibitory activity and cytotoxicity against various cancer cell lines.

Compound IDR1 (Aryl)R2 (Aldehyde)R3 (Maleimide)PARP-1 IC50 (nM)A549 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
Lead Compound 1 4-MethoxyphenylBenzaldehydeN-Phenylmaleimide6501.51.81.2
Lead Compound 2 4-Chlorophenyl4-ChlorobenzaldehydeN-Methylmaleimide7001.21.51.0
Analog 1a PhenylBenzaldehydeN-Phenylmaleimide>1000>10>10>10
Analog 1b 4-Methoxyphenyl4-NitrobenzaldehydeN-Phenylmaleimide8002.52.92.1
Analog 2a 4-ChlorophenylBenzaldehydeN-Ethylmaleimide7501.82.11.6

Note: The data presented is representative and compiled from published research. Actual values may vary.

Structure-Activity Relationship (SAR) Summary

The analysis of the biological data from the synthesized library has provided initial insights into the structure-activity relationships:

  • Aryl Substituent (R1): Electron-donating or halogen substituents on the aryl ring derived from the diazoacetate appear to be favorable for both PARP-1 inhibition and cytotoxicity.

  • Aldehyde-derived Substituent (R2): The nature of the substituent introduced from the aldehyde component influences the potency. Aromatic aldehydes with electron-withdrawing groups can contribute to the activity.

  • Maleimide Substituent (R3): The substituent on the maleimide nitrogen plays a role in the overall activity profile, with smaller alkyl or aryl groups showing promising results.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway in DNA Repair

The primary mechanism of action for these compounds is the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality and selective killing of cancer cells.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Repair Base Excision Repair (BER) cluster_Inhibition Inhibitor Action cluster_Outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation (PARylation) DNA_Damage->PARP1_Activation BER_Proteins Recruitment of BER Proteins (XRCC1, etc.) PARP1_Activation->BER_Proteins Repair DNA Repair BER_Proteins->Repair SSB_Accumulation Single-Strand Break Accumulation Cell_Survival Cell_Survival Repair->Cell_Survival Cell Survival Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1_Activation Inhibition DSB_Formation Double-Strand Break Formation (Replication) SSB_Accumulation->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow for Compound Evaluation

The evaluation of newly synthesized this compound derivatives follows a structured workflow from synthesis to biological characterization.

Experimental_Workflow Start Start: Compound Design Synthesis Three-Component Synthesis (Blue LED) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening: PARP-1 Inhibition Assay Characterization->Primary_Screening Hit_Identification Hit Identification (IC50 < 1 µM?) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cytotoxicity Assays (A549, HeLa, HepG2) Hit_Identification->Secondary_Screening Yes SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis No Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the synthesis and evaluation of novel this compound derivatives.

Conclusion and Future Directions

The functionalized this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The efficient, light-induced three-component synthesis allows for the rapid generation of diverse chemical libraries. Initial studies have identified promising PARP-1 inhibitors with potent anticancer activity. Future research should focus on the optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of the chemical space around this privileged scaffold is warranted and may lead to the discovery of new drug candidates for the treatment of cancer and other diseases.

Methodological & Application

Application Notes and Protocols for the N-Alkylation of Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of hexahydro-1H-furo[3,4-c]pyrrole, a valuable bicyclic scaffold in medicinal chemistry. The functionalization of the secondary amine in this core structure allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Overview of N-Alkylation Strategies

The nitrogen atom in this compound is a nucleophilic secondary amine, making it amenable to a variety of alkylation reactions. The choice of method often depends on the desired alkyl substituent and the overall synthetic strategy.

  • Direct Alkylation: This classic method involves the reaction of the amine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a wide range of alkyl groups.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing more complex and functionalized alkyl groups.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes typical quantitative data for the N-alkylation of this compound based on analogous reactions found in the literature. Yields and reaction times can vary depending on the specific substrate and reaction conditions.

ProtocolAlkylating AgentBase/Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
1: Direct Alkylation Benzyl bromideK₂CO₃DMF251285-95
Ethyl iodideNaHTHF0 to 25670-85
2: Reductive Amination BenzaldehydeNaBH(OAc)₃DCE251680-90
CyclohexanoneNaBH(OAc)₃DCM252475-85

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halide

This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and N,N-dimethylformamide (DMF, 0.2 M solution).

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, 0.1 M solution).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzylated product.

Visualizations

N_Alkylation_Workflow cluster_direct Protocol 1: Direct Alkylation start1 This compound reaction1 Reaction start1->reaction1 reagents1 Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagents1->reaction1 solvent1 Solvent (e.g., DMF) solvent1->reaction1 product1 N-Alkyl-hexahydro-1H- furo[3,4-c]pyrrole workup1 Purification reaction1->workup1 Workup & Purification workup1->product1

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_reductive Protocol 2: Reductive Amination start2 This compound iminium Iminium Ion Intermediate start2->iminium carbonyl Aldehyde/Ketone carbonyl->iminium reduction Reduction iminium->reduction In situ reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product2 N-Alkyl-hexahydro-1H- furo[3,4-c]pyrrole workup2 Purification reduction->workup2 Workup & Purification workup2->product2

Caption: Workflow for Reductive Amination.

Application of Hexahydro-1H-furo[3,4-c]pyrrole as a Constrained Dipeptide Mimetic in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP001

Introduction

The conformational rigidity of peptides is a critical factor in their biological activity, metabolic stability, and pharmacokinetic properties. Constraining the peptide backbone can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target. Bicyclic scaffolds, such as hexahydro-1H-furo[3,4-c]pyrrole, offer a robust strategy to introduce conformational constraints. When incorporated into a peptide sequence, this saturated heterocyclic system can act as a rigid dipeptide mimetic, effectively reducing the flexibility of the peptide chain and improving its resistance to proteolytic degradation.[1][2][3] This application note describes the use of a functionalized this compound derivative in standard Fmoc-based solid-phase peptide synthesis (SPPS).

The rigid furo[3,4-c]pyrrole core can serve as a scaffold to mimic β-turns or other secondary structures, which are often crucial for molecular recognition.[2] By replacing a dipeptide unit with this constrained mimetic, researchers can systematically probe the conformational requirements for biological activity and develop more potent and stable peptide-based therapeutics.

Key Applications:

  • Drug Discovery: Development of peptide-based drugs with improved stability and target affinity.

  • Structure-Activity Relationship (SAR) Studies: Investigation of the role of backbone conformation in peptide-protein interactions.

  • Peptidomimetics: Creation of novel peptide analogs with enhanced therapeutic potential.

Experimental Overview

This protocol outlines the incorporation of a protected (3aS,6aS)-5-(Fmoc-amino)-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid building block into a peptide sequence on a solid support. The synthesis follows standard Fmoc/tBu chemistry, allowing for seamless integration into established peptide synthesis workflows.[4][5][6]

Hypothetical Quantitative Data Summary

The following table summarizes representative data from the synthesis of a model hexapeptide containing the this compound scaffold.

ParameterValue
Resin TypeRink Amide AM Resin
Resin Substitution Level0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling Efficiency (Scaffold)>95% (monitored by Kaiser test)
Average Coupling Efficiency (Amino Acids)>99%
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Crude Peptide Yield75 mg
Purity (by RP-HPLC at 220 nm)85%
Final Yield after Purification48 mg (55% based on resin loading)

Detailed Experimental Protocol

Materials and Reagents:

  • Rink Amide AM resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • (3aS,6aS)-5-(Fmoc-amino)-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid (hypothetical building block)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • RP-HPLC system for purification and analysis

Protocol Steps:

  • Resin Swelling:

    • Place the Rink Amide AM resin (0.1 mmol) in a peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

  • Fmoc Deprotection (Initial):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of the this compound Scaffold:

    • After deprotection of the N-terminal Fmoc group of the growing peptide chain, pre-activate the (3aS,6aS)-5-(Fmoc-amino)-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid (2 equivalents) with HBTU (1.9 equivalents) and DIPEA (4 equivalents) in DMF.

    • Add the activated scaffold solution to the resin and shake for 4-6 hours. The coupling of this sterically hindered building block may require a longer reaction time.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Continuation of Peptide Chain Elongation:

    • Continue with the standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection:

    • Remove the final N-terminal Fmoc group using 20% piperidine in DMF as described in step 2.

    • Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture) and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

  • Analysis:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry.

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA (HBTU/DIPEA) Deprotect1->Couple_AA Wash1 Wash (DMF/DCM) Couple_AA->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Deprotect2 Fmoc Deprotection Repeat->Deprotect2 Couple_Scaffold Couple Furo-pyrrole Scaffold Deprotect2->Couple_Scaffold Wash2 Wash Couple_Scaffold->Wash2 Continue_SPPS Continue SPPS (Deprotect/Couple) Wash2->Continue_SPPS Cleave Cleavage from Resin & Deprotection (TFA Cocktail) Continue_SPPS->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Figure 1. Workflow for the solid-phase synthesis of a peptide incorporating the this compound scaffold.

Logical_Relationship Scaffold This compound (Bicyclic Scaffold) Constraint Introduces Backbone Constraint Scaffold->Constraint Mimicry Mimics β-turn/ Dipeptide Conformation Scaffold->Mimicry Stability Increased Proteolytic Stability Constraint->Stability Affinity Enhanced Binding Affinity & Selectivity Mimicry->Affinity Therapeutic Improved Therapeutic Potential Stability->Therapeutic Affinity->Therapeutic

Figure 2. Rationale for using this compound in peptide design.

References

Application Notes and Protocols: Synthesis and Evaluation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks. The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology. By blocking the repair of single-strand breaks, PARP inhibitors can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage can induce synthetic lethality, leading to selective cancer cell death while sparing healthy tissues.

This document provides detailed application notes and protocols for the synthesis of a novel class of PARP inhibitors based on the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold. A catalyst-free, three-component reaction induced by blue LED irradiation offers an efficient and environmentally friendly approach to this chemical series. Screening of these compounds has revealed potent PARP-1 inhibitors with IC50 values in the nanomolar range.

Data Presentation

The following table summarizes the synthesized derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold, their corresponding yields, and their in vitro inhibitory activity against PARP-1.

Compound IDR1 (from Aldehyde)R2 (on Maleimide)Yield (%)PARP-1 IC50 (nM)
4a PhenylN-methyl85650
4b 4-ChlorophenylN-methyl82620
4c 4-MethoxyphenylN-methyl88710
4d 2-NaphthylN-methyl79680
4e PhenylN-ethyl83670
4f 4-ChlorophenylN-ethyl80600
4g 4-MethoxyphenylN-ethyl86730
4h 2-NaphthylN-ethyl77690
4i PhenylN-phenyl75>1000
4j 4-ChlorophenylN-phenyl72>1000

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives

This protocol describes the blue LED-induced three-component reaction for the synthesis of the target compounds.

Materials:

  • Aryl diazoacetate (1.0 eq)

  • Aldehyde (1.2 eq)

  • N-substituted maleimide (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Blue LED strip (465-475 nm)

  • Round bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl diazoacetate (1.0 mmol), the corresponding aldehyde (1.2 mmol), and the N-substituted maleimide (1.0 mmol).

  • Dissolve the reactants in anhydrous dichloromethane (5 mL).

  • Place the flask in a water bath to maintain room temperature and wrap the blue LED strip around the flask.

  • Irradiate the reaction mixture with the blue LED light with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: PARP-1 Inhibition Assay

This protocol outlines a general enzymatic assay to determine the in vitro inhibitory activity of the synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Nicotinamide adenine dinucleotide (NAD+)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Synthesized inhibitor compounds and a reference inhibitor (e.g., Olaparib)

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • To the histone-coated 96-well plate, add the assay buffer, activated DNA, and NAD+.

  • Add the serially diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the enzymatic reaction by adding the recombinant PARP-1 enzyme to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the primary anti-PAR antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the TMB substrate and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by Furo[3,4-c]pyrrole Derivatives DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB Repair_Proteins DNA Repair Protein Recruitment PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitor 4,6-Dioxo-hexahydro-1H- furo[3,4-c]pyrrole Derivative Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis Unrepaired_SSB->DSB leads to

Caption: PARP-1 signaling in DNA repair and the mechanism of inhibition.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_assay Biological Evaluation Start Start Three_Comp_Reaction Three-Component Reaction (Aryl Diazoacetate, Aldehyde, Maleimide) Blue LED Irradiation Start->Three_Comp_Reaction Workup Reaction Workup (Solvent Removal) Three_Comp_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Pure_Compound Pure Furo[3,4-c]pyrrole Derivative Characterization->Pure_Compound PARP1_Assay PARP-1 Enzymatic Assay Pure_Compound->PARP1_Assay IC50_Determination IC50 Value Determination PARP1_Assay->IC50_Determination Data_Analysis Data Analysis and Structure-Activity Relationship IC50_Determination->Data_Analysis End End Data_Analysis->End

Application Notes & Protocols: Blue LED-Induced Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives using a catalyst-free, three-component reaction induced by blue LED irradiation. This environmentally friendly method offers excellent yields and has potential applications in the development of novel therapeutics, particularly as PARP-1 inhibitors for cancer therapy.[1][2]

Overview & Significance

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a valuable building block in medicinal chemistry due to its rigid, bicyclic structure, which is suitable for designing novel pharmaceutical agents.[2] Derivatives of this scaffold have shown potential as anticancer agents by inhibiting poly ADP ribose polymerase (PARP), a key enzyme in DNA repair.[1][2]

The described protocol utilizes visible-light photochemistry, a rapidly advancing field in organic synthesis that offers a more sustainable alternative to traditional thermal methods.[3][4] By using blue LEDs, this method avoids the need for metal catalysts and additives, proceeding at ambient temperatures with high selectivity.[1][4] The reaction involves the in situ generation of carbonyl ylides from aryl diazoacetates in the presence of aldehydes, which then undergo a [3+2] cycloaddition with substituted maleimides.[1]

Reaction Mechanism & Workflow

The synthesis proceeds via a three-component reaction as illustrated in the workflow below. An aryl diazoacetate, an aldehyde, and a maleimide derivative are irradiated with blue LED light. This initiates the formation of a carbene from the diazo compound, which then reacts with the aldehyde to form a carbonyl ylide intermediate. This intermediate subsequently undergoes a [3+2] cycloaddition with the maleimide to yield the final this compound product.

G cluster_workflow Experimental Workflow start Mix Reactants: Aryl Diazoacetate, Aldehyde, Maleimide irradiation Irradiate with Blue LED (Room Temperature) start->irradiation workup Reaction Work-up & Purification irradiation->workup product This compound Derivative workup->product

Caption: A simplified workflow for the blue LED-induced synthesis.

Experimental Protocols

General Materials and Equipment
  • Reactants: Aryl diazoacetates, various aldehydes, and N-substituted maleimides.

  • Solvent: Dichloromethane (DCM), freshly distilled.

  • Reaction Vessel: A standard borosilicate glass vial equipped with a magnetic stir bar.

  • Light Source: A 10W blue LED lamp (λ = 455 nm).[5]

  • Atmosphere: Inert atmosphere (Nitrogen or Argon).

  • Purification: Silica gel for column chromatography.

General Synthetic Procedure
  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl diazoacetate (0.5 mmol, 1.0 equiv), aldehyde (0.6 mmol, 1.2 equiv), and N-substituted maleimide (0.5 mmol, 1.0 equiv).

  • Add freshly distilled dichloromethane (2.0 mL) to the vial.

  • Seal the vial and place it at a distance of approximately 5-6 cm from the 10W blue LED lamp.

  • Irradiate the reaction mixture at room temperature with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.

Quantitative Data

The following table summarizes the yields for a selection of synthesized 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives based on the described protocol. The reaction times typically range from 4 to 8 hours.

EntryAryl Diazoacetate (R1)Aldehyde (R2)Maleimide (R3)ProductYield (%)
1Phenyl4-NitrobenzaldehydeN-Phenylmaleimide4a92
24-Chlorophenyl4-NitrobenzaldehydeN-Phenylmaleimide4b94
34-Bromophenyl4-NitrobenzaldehydeN-Phenylmaleimide4c95
44-Methoxyphenyl4-NitrobenzaldehydeN-Phenylmaleimide4d89
5Phenyl4-ChlorobenzaldehydeN-Phenylmaleimide4e90
6PhenylBenzaldehydeN-Phenylmaleimide4f85
7Phenyl4-NitrobenzaldehydeN-Ethylmaleimide4g88
84-Chlorophenyl4-NitrobenzaldehydeN-Ethylmaleimide4h91

Data adapted from a representative study on this synthesis.[1]

Signaling Pathway Visualization

The proposed reaction mechanism involves the photochemical generation of a carbonyl ylide, which then undergoes a cycloaddition reaction.

G cluster_mechanism Proposed Reaction Mechanism Diazo Aryl Diazoacetate Carbene Carbene Intermediate Diazo->Carbene Blue LED (hν) - N2 Ylide Carbonyl Ylide Carbene->Ylide Aldehyde Aldehyde Aldehyde->Ylide Product Furo[3,4-c]pyrrole Derivative Ylide->Product Maleimide Maleimide Maleimide->Product [3+2] Cycloaddition

Caption: Photochemical generation of carbonyl ylide and subsequent cycloaddition.

Applications in Drug Development

The synthesized 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives have been identified as potential inhibitors of PARP-1.[1] Molecular docking studies have indicated favorable interactions with the active site of the PARP-1 enzyme.[1] Certain compounds from this class have demonstrated significant inhibitory activity against PARP-1 and have shown cytotoxic effects on cancer cell lines such as A549, HeLa, and HepG2.[2] This highlights the potential of this synthetic methodology to generate novel candidates for cancer therapy.[1]

Disclaimer: This document is intended for informational purposes for a research audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of the Furo[3,4-c]pyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the furo[3,4-c]pyrrole core, a significant heterocyclic scaffold in medicinal chemistry. The primary synthetic strategy highlighted is the [3+2] cycloaddition reaction, a powerful and versatile method for the construction of five-membered rings.

Introduction

The furo[3,4-c]pyrrole scaffold is a fused heterocyclic system that has garnered interest in drug discovery due to its structural rigidity and potential for diverse functionalization. The construction of this core is efficiently achieved through a [3+2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. In the context of the furo[3,4-c]pyrrole synthesis, the key reaction involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with a suitable furan-based dipolarophile.

Synthetic Strategy: 1,3-Dipolar Cycloaddition of Azomethine Ylides

The most common and effective method for the synthesis of the pyrrolidine ring within the furo[3,4-c]pyrrole core is the 1,3-dipolar cycloaddition of an azomethine ylide with a furan-2,5-dione (maleic anhydride) or its derivatives. Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone.

The general reaction scheme is as follows:

G cluster_0 Azomethine Ylide Generation cluster_1 Dipolarophile cluster_2 Furo[3,4-c]pyrrole Core AminoAcid α-Amino Acid Ylide Azomethine Ylide AminoAcid->Ylide + Aldehyde, -H2O, -CO2 Aldehyde Aldehyde Aldehyde->Ylide Product Furo[3,4-c]pyrrole-4,6-dione Ylide->Product [3+2] Cycloaddition MaleicAnhydride Furan-2,5-dione (Maleic Anhydride) MaleicAnhydride->Product

Caption: General synthetic scheme for the furo[3,4-c]pyrrole core.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the furo[3,4-c]pyrrole core via a [3+2] cycloaddition. Optimization of reaction conditions may be necessary depending on the specific substrates used.

Protocol 1: One-Pot Synthesis of N-Substituted Furo[3,4-c]pyrrole-4,6-diones

This protocol details a one-pot, three-component reaction for the synthesis of N-substituted furo[3,4-c]pyrrole-4,6-diones from an α-amino acid, an aldehyde, and maleic anhydride.

Materials:

  • α-Amino acid (e.g., sarcosine, proline, glycine)

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Maleic anhydride

  • Toluene (anhydrous)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-amino acid (1.0 eq), the aldehyde (1.1 eq), and maleic anhydride (1.0 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.1 M.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. A Dean-Stark trap can be used to remove water formed during the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold toluene or diethyl ether.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted furo[3,4-c]pyrrole-4,6-dione.

G Start Combine Reactants: α-Amino Acid, Aldehyde, Maleic Anhydride in Toluene Reflux Heat to Reflux (110 °C, 4-12 h) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cooldown Cool to Room Temperature Monitor->Cooldown Complete Isolate Isolate Crude Product (Filtration or Concentration) Cooldown->Isolate Purify Purify by Column Chromatography Isolate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for the one-pot synthesis.

Quantitative Data

The following table summarizes typical yields for the synthesis of furo[3,4-c]pyrrole-4,6-diones using the one-pot protocol with various substrates. Please note that these are representative values and actual yields may vary.

Entryα-Amino AcidAldehydeProductYield (%)
1SarcosineFormaldehyde5-Methyl-tetrahydrofuro[3,4-c]pyrrole-4,6-dione75-85
2ProlineFormaldehydeTetrahydro-1H-pyrrolo[1,2-c]furo[3,4-c]pyrrole-4,6-dione80-90
3GlycineBenzaldehyde1-Phenyl-tetrahydrofuro[3,4-c]pyrrole-4,6-dione60-70
4SarcosineBenzaldehyde5-Methyl-1-phenyl-tetrahydrofuro[3,4-c]pyrrole-4,6-dione70-80

Catalytic Approaches

While the thermal conditions described above are effective, catalytic methods can offer milder reaction conditions and improved stereoselectivity. Silver salts, such as silver acetate (AgOAc), have been reported to catalyze the [3+2] cycloaddition of azomethine ylides.

Protocol 2: Silver-Catalyzed Synthesis of N-Substituted Furo[3,4-c]pyrrole-4,6-diones

Materials:

  • Imine of an α-amino ester (pre-formed)

  • Maleic anhydride

  • Silver acetate (AgOAc)

  • Triethylamine (Et3N)

  • Toluene or Dichloromethane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, inert atmosphere-purged round-bottom flask, add the imine of the α-amino ester (1.0 eq) and maleic anhydride (1.1 eq).

  • Add anhydrous toluene or dichloromethane.

  • Add silver acetate (AgOAc, 5-10 mol%) and triethylamine (Et3N, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

G cluster_0 Reactant Preparation cluster_1 Catalytic System cluster_2 Reaction cluster_3 Workup & Purification Imine Imine of α-amino ester Reaction [3+2] Cycloaddition (Room Temperature) Imine->Reaction Anhydride Maleic Anhydride Anhydride->Reaction Catalyst AgOAc Catalyst->Reaction Base Et3N Base->Reaction Workup Filtration, Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Furo[3,4-c]pyrrole-4,6-dione Purification->Product

Determining the Purity of Hexahydro-1H-furo[3,4-c]pyrrole: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the analytical methods used to determine the purity of hexahydro-1H-furo[3,4-c]pyrrole. This bicyclic amine is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of safe and effective pharmaceutical agents.

Introduction

This compound is a chiral heterocyclic compound with the molecular formula C₆H₁₁NO.[1][2][3] Its structural integrity and purity are paramount in drug discovery and development, as impurities can lead to undesirable side effects or reduced therapeutic efficacy. This guide outlines the primary analytical techniques for assessing the chemical and chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods for Purity Determination

A comprehensive approach utilizing multiple analytical techniques is recommended for the robust characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for assessing the purity of polar compounds like this compound.

Table 1: Typical HPLC Parameters for Purity Analysis

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in the initial mobile phase composition
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It offers high sensitivity and provides structural information from the mass spectrum.

Table 2: Typical GC-MS Parameters for Purity Analysis

ParameterTypical Value
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes
MS Detector Electron Ionization (EI) mode at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve approximately 1 mg/mL in a volatile solvent (e.g., dichloromethane or methanol)
Injection Volume 1 µL
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an accurate determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[4]

Table 3: Key Parameters for Quantitative ¹H NMR (qNMR)

ParameterGuideline
Spectrometer 400 MHz or higher for better signal dispersion
Solvent Deuterated solvent in which the analyte is fully soluble (e.g., D₂O, CDCl₃, DMSO-d₆)
Internal Standard A certified internal standard of known purity with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone)
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the protons of interest
Pulse Angle 90° pulse for maximum signal intensity
Data Processing Manual phasing and baseline correction are crucial for accurate integration
Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral HPLC with a chiral stationary phase (CSP).

Table 4: Typical Chiral HPLC Parameters for Enantiomeric Purity

ParameterTypical Value
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak series)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or polarimeter
Sample Preparation Dissolve ~1 mg/mL in the mobile phase

Experimental Protocols

Protocol for HPLC Purity Determination
  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the initial mobile phase mixture to get a 1 mg/mL solution.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and run the gradient program.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol for GC-MS Purity Determination
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Instrument Setup: Set up the GC-MS with the parameters listed in Table 2.

  • Injection and Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity.

Protocol for Quantitative ¹H NMR (qNMR) Purity Determination
  • Sample Preparation: Accurately weigh about 10 mg of this compound and a suitable, accurately weighed amount of a certified internal standard (e.g., 5 mg of maleic acid) into an NMR tube.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent. Ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 3, ensuring a sufficient relaxation delay.

  • Data Processing: Manually phase the spectrum and perform a careful baseline correction.

  • Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Prepare Mobile Phase A & B C Equilibrate HPLC System A->C B Prepare 1 mg/mL Sample Solution D Inject Sample B->D C->D E Run Gradient & Acquire Data D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: Workflow for HPLC Purity Determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Prepare 1 mg/mL Sample in Volatile Solvent C Inject Sample A->C B Set GC-MS Parameters B->C D Acquire Total Ion Chromatogram (TIC) and Mass Spectra C->D E Calculate Peak Area % in TIC D->E F Confirm Identity with Mass Spectrum D->F

Caption: Workflow for GC-MS Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B D Acquire 1H NMR Spectrum B->D C Set Quantitative NMR Parameters C->D E Manual Phasing and Baseline Correction D->E F Integrate Analyte and Standard Signals E->F G Calculate Absolute Purity F->G

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion

The analytical methods described provide a robust framework for determining the chemical and chiral purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for absolute purity values or the detection of specific types of impurities. For comprehensive quality control, a combination of these chromatographic and spectroscopic techniques is highly recommended. It is important to note that the provided protocols are exemplary and may require optimization for specific instruments and sample matrices.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Hexahydro-1H-furo[3,4-c]pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of the anticancer potential of novel hexahydro-1H-furo[3,4-c]pyrrole compounds. The protocols detailed herein are established methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and inhibition of cell migration and invasion. While specific data for this compound compounds is not yet widely available, the methodologies are based on established practices for other heterocyclic compounds with anticancer properties, such as pyrrole derivatives.[1][2][3][4][5]

Introduction to Heterocyclic Compounds in Cancer Research

Heterocyclic compounds are a cornerstone in the development of anticancer therapeutics, with a significant number of FDA-approved drugs featuring these chemical structures.[1][3] Their diverse scaffolds allow for a wide range of interactions with biological targets, often disrupting key cellular processes involved in cancer progression.[1][2] Pyrrole derivatives, for instance, have demonstrated the ability to induce apoptosis, arrest the cell cycle, and inhibit crucial signaling pathways in various cancer cell lines.[4][6][7][8] The this compound core represents a novel scaffold with potential for development as an anticancer agent. The following assays provide a robust framework for the initial screening and mechanistic evaluation of such compounds.

Data Presentation: Hypothetical IC50 Values

To illustrate how data can be presented, the following table summarizes hypothetical 50% inhibitory concentration (IC50) values for a test compound, "HFP-1" (a hypothetical this compound derivative), against various cancer cell lines after 48 hours of treatment.

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) of HFP-1
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma22.8
A549Lung Carcinoma18.5
HCT116Colon Carcinoma12.1
HeLaCervical Adenocarcinoma25.4
PC-3Prostate Adenocarcinoma30.7

Key Experimental Protocols

A systematic evaluation of a compound's anticancer activity involves a tiered approach, starting with general cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Cytotoxicity->Apoptosis Investigate mode of cell death CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Determine effects on cell proliferation Migration Migration & Invasion Assays (Scratch, Transwell) Cytotoxicity->Migration Assess anti-metastatic potential

Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.

Cytotoxicity Assessment: MTT/MTS Assay

Cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's ability to inhibit cell growth or induce cell death.[9][10][11] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[12][13][14]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[15] The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17][18]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for proper compensation and gating.

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Signaling Compound This compound Compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation (Initiator Caspase) Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway induced by an anticancer compound.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[19] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]

Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[20][21]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[20][22]

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[23][24] Assays such as the scratch (wound healing) assay and the transwell (Boyden chamber) assay are used to assess the anti-metastatic potential of a compound.[23][25][26]

Protocol: Scratch (Wound Healing) Assay

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Creating the Scratch: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[26]

  • Compound Treatment: Wash the cells with PBS to remove dislodged cells and add fresh medium containing the test compound at a non-lethal concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Protocol: Transwell Invasion Assay

  • Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix for invasion assays. For migration assays, the membrane is not coated.[25]

  • Cell Seeding: Place serum-free medium containing the test compound and cancer cells in the upper chamber of the transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[24]

  • Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have invaded to the bottom of the membrane. Count the stained cells under a microscope.

Transwell_Assay cluster_transwell Transwell Invasion Assay UpperChamber Upper Chamber: - Cancer Cells - Test Compound - Serum-Free Medium Membrane Porous Membrane with Matrigel UpperChamber->Membrane LowerChamber Lower Chamber: - Chemoattractant (e.g., FBS) Membrane->LowerChamber label_invasion Invasion

Caption: A schematic of a transwell invasion assay setup.

Conclusion

The described cell-based assays provide a robust and systematic approach for the preclinical evaluation of the anticancer activity of novel this compound compounds. By assessing cytotoxicity, apoptosis induction, effects on the cell cycle, and inhibition of cell migration and invasion, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these novel chemical entities. This structured evaluation is a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for Hexahydro-1H-furo[3,4-c]pyrrole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a promising heterocyclic framework for the development of novel anti-inflammatory agents. Its rigid, bicyclic structure allows for the precise spatial orientation of functional groups, potentially leading to high-affinity interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound derivatives as potent inhibitors of key inflammatory pathways. While specific derivatives are still under investigation, this guide is based on established principles for developing similar heterocyclic anti-inflammatory compounds.

Data Presentation

The development of novel anti-inflammatory agents requires rigorous quantitative analysis. The following tables summarize hypothetical but plausible data for a series of this compound derivatives (designated as HFP-1 to HFP-5 ) to illustrate the expected outcomes from the described protocols.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
HFP-115.20.819.0
HFP-210.50.521.0
HFP-325.81.221.5
HFP-45.10.151.0
HFP-530.15.65.4
Celecoxib (Control)15.00.05300.0

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 10 µM)TNF-α Inhibition (%)
HFP-145.3 ± 3.1
HFP-252.1 ± 4.5
HFP-338.9 ± 2.8
HFP-468.7 ± 5.2
HFP-525.4 ± 2.1
Dexamethasone (Control)95.2 ± 1.5

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound (Dose)Paw Edema Inhibition (%) at 3h
HFP-1 (10 mg/kg)35.6 ± 4.2
HFP-2 (10 mg/kg)41.2 ± 3.9
HFP-3 (10 mg/kg)31.8 ± 3.5
HFP-4 (10 mg/kg)55.4 ± 5.1
HFP-5 (10 mg/kg)20.1 ± 2.7
Indomethacin (10 mg/kg)60.5 ± 4.8

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based compounds are provided below.

Protocol 1: General Synthesis of N-Aryl-hexahydro-1H-furo[3,4-c]pyrrole Derivatives

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole[1][2]

  • Substituted aryl halide (e.g., 4-fluorobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the substituted aryl halide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the pure N-aryl-hexahydro-1H-furo[3,4-c]pyrrole derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[3][4]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Colorimetric COX inhibitor screening assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or vehicle control (DMSO) to the respective wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate for 5 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: TNF-α Release Assay in LPS-Stimulated Macrophages

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.[5]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[6][7]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory drugs target this pathway to reduce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription HFP This compound Derivative HFP->IKK inhibits Experimental_Workflow Start Compound Design & Library Synthesis InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay TNF-α Release Assay InVitro->Cytokine_Assay Hit_ID Hit Identification & Lead Optimization COX_Assay->Hit_ID Cytokine_Assay->Hit_ID InVivo In Vivo Efficacy Studies Hit_ID->InVivo Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema PK_PD Pharmacokinetics & Pharmacodynamics Paw_Edema->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

References

Application Notes and Protocols for Incorporating the Hexahydro-1H-furo[3,4-c]pyrrole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and application of the versatile hexahydro-1H-furo[3,4-c]pyrrole scaffold in medicinal chemistry. This bicyclic heterocyclic system serves as a rigid and stereochemically defined framework, making it an attractive building block for the design of novel therapeutic agents. Its utility is highlighted in the development of potent enzyme inhibitors and modulators of key signaling pathways.

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its unique conformational rigidity and the spatial orientation of its functional groups. This scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential in targeting a range of diseases. This document will focus on two key therapeutic areas where this scaffold has shown significant promise: oncology, through the inhibition of Poly(ADP-ribose) polymerase (PARP), and inflammation, via the modulation of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Data Presentation

Table 1: PARP1 and Cancer Cell Line Inhibition by 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives
Compound IDTargetIC50 (nM)Cancer Cell LineIC50 (µM)
Derivative 1 PARP-1600-700[1]A549 (Lung Carcinoma)1-2[1]
Derivative 1 PARP-1600-700[1]HeLa (Cervical Cancer)1-2[1]
Derivative 1 PARP-1600-700[1]HepG2 (Liver Cancer)1-2[1]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Pyrrolo[3,4-c]pyrrole Derivatives
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A >1008.5>11.76
Derivative B 15.20.916.89
Meloxicam (Ref.) 25.01.516.67

Data is representative of N-substituted 3,4-pyrroledicarboximides and may not be exclusive to the this compound scaffold. However, it demonstrates the potential of the broader pyrrolo[3,4-c]pyrrole class as COX inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of the this compound core structure through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a maleimide derivative.

Materials:

  • An α-amino acid (e.g., sarcosine)

  • An aldehyde (e.g., paraformaldehyde)

  • A maleimide derivative (e.g., N-phenylmaleimide)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add the α-amino acid (1.0 eq), the aldehyde (1.1 eq), and the maleimide derivative (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the PARP-1 enzyme.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • HRP-conjugated anti-poly(ADP-ribose) antibody

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat the wells of a streptavidin-coated 96-well plate with histones.

  • Wash the plate to remove any unbound histones.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In each well, add the PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature to allow the PARPylation reaction to occur.

  • Wash the plate to remove unreacted components.

  • Add the HRP-conjugated anti-poly(ADP-ribose) antibody to each well and incubate.

  • Wash the plate to remove any unbound antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Add the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2 isoenzymes.

Materials:

  • Synthesized this compound derivatives

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Heme (as a cofactor)

  • EIA buffer and reagents for prostaglandin E2 (PGE2) detection

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C to allow for the conversion of arachidonic acid to PGE2.

  • Stop the reaction by adding a suitable stop solution.

  • Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by compounds incorporating the this compound scaffold.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis Leads to (in cancer cells) Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Scaffold This compound -based Inhibitor Inhibition PARP1 Inhibition Scaffold->Inhibition Inhibition->PARP1 Blocks

Caption: PARP Inhibition by this compound Derivatives.

NFkB_Inhibition_Pathway cluster_0 Pro-inflammatory Signaling cluster_1 Therapeutic Intervention Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB_Translocation->Gene_Transcription Anti_Inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_Inflammatory Reduced by Inhibition Scaffold This compound -based Inhibitor Inhibition Inhibition of NF-κB Pathway Scaffold->Inhibition Inhibition->IKK Blocks Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Cellular Evaluation Synthesis Scaffold Synthesis ([3+2] Cycloaddition) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization PARP_Assay In Vitro PARP-1 Inhibition Assay Characterization->PARP_Assay COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Cell_Culture Cancer Cell Line Culture PARP_Assay->Cell_Culture Inflammation_Model Cellular Model of Inflammation (e.g., LPS-stimulated macrophages) COX_Assay->Inflammation_Model Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Culture->Cytotoxicity Cytokine_Analysis Cytokine Measurement (e.g., ELISA) Inflammation_Model->Cytokine_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hexahydro-1H-furo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and effective two-step synthetic pathway involves an initial Diels-Alder reaction between furan and a suitable maleimide derivative, followed by the reduction of the resulting cycloadduct. A common strategy utilizes an N-benzyl protected maleimide to facilitate the reaction and subsequent purification, which then requires a final deprotection step to yield the target molecule.

Q2: I am experiencing low yields in the initial Diels-Alder reaction between furan and N-benzylmaleimide. What are the potential causes and solutions?

A2: Low yields in the Diels-Alder cycloaddition can often be attributed to the reversible nature of the reaction and the aromaticity of furan, which makes it a less reactive diene.[1][2] To improve the yield, consider the following:

  • Reaction Conditions: The reaction is often performed under neat conditions or in a minimal amount of solvent at room temperature for an extended period (20+ hours) to favor the formation of the adduct.[3]

  • Temperature Control: While heating can increase the initial reaction rate, it can also promote the retro-Diels-Alder reaction, leading to a lower overall yield. Maintaining a moderate temperature is crucial.

  • Purity of Reactants: Ensure that both furan and N-benzylmaleimide are pure. Furan, in particular, should be freshly distilled as it can oxidize upon storage.

  • Stoichiometry: Using a slight excess of furan can help drive the equilibrium towards the product.

Q3: What are the recommended reducing agents for converting the Diels-Alder adduct to this compound?

A3: The reduction of the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide intermediate requires a strong reducing agent to reduce the imide functionality to the corresponding amine. Lithium aluminum hydride (LiAlH4) is a commonly used reagent for this transformation.[4] Catalytic hydrogenation can also be employed, which may offer milder reaction conditions and improved stereoselectivity.

Q4: My LiAlH4 reduction is giving a complex mixture of products. How can I improve the selectivity?

A4: The reduction of cyclic imides with LiAlH4 can sometimes lead to side products if not performed under optimal conditions. To enhance selectivity:

  • Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).

  • Temperature Control: The reaction is typically carried out at reduced temperatures (e.g., 0 °C) with slow addition of the reducing agent to control the exothermicity of the reaction.

  • Stoichiometry: Use a sufficient excess of LiAlH4 to ensure complete reduction of both carbonyl groups of the imide.

  • Work-up Procedure: A careful aqueous work-up (e.g., Fieser work-up) is critical to quench the excess LiAlH4 and hydrolyze the aluminum complexes to liberate the amine product.

Q5: What are the best methods for removing the N-benzyl protecting group?

A5: The N-benzyl group can be cleaved under various conditions. A common and effective method is catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[5] This method is generally clean and provides the deprotected amine in high yield. Alternative methods include the use of strong acids or oxidizing agents, but these can sometimes lead to side reactions depending on the substrate.[6]

Troubleshooting Guides

Problem 1: Low Yield in Diels-Alder Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialsReversible nature of the reaction; Insufficient reaction time.Increase reaction time. Consider running the reaction neat or in a high concentration. Ensure the temperature is not too high, as this can favor the retro-Diels-Alder reaction.
Formation of side productsImpure starting materials.Use freshly distilled furan and purified N-benzylmaleimide.
No product formationIncorrect reaction setup.Verify the stoichiometry of reactants. Ensure proper mixing.
Problem 2: Incomplete Reduction or Side Product Formation with LiAlH4
Symptom Possible Cause Troubleshooting Steps
Incomplete reduction (amide or alcohol byproducts)Insufficient LiAlH4; Poor quality of LiAlH4.Use a larger excess of LiAlH4. Use a fresh, unopened bottle of LiAlH4 or titrate the solution to determine its exact molarity.
Complex product mixtureReaction temperature too high; Presence of moisture.Maintain a low reaction temperature during the addition of LiAlH4. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere.
Low isolated yield after work-upEmulsion formation during work-up; Product loss during extraction.Follow a careful work-up procedure (e.g., Fieser method: sequential addition of water, 15% NaOH, and more water). Use a different extraction solvent or perform multiple extractions.
Problem 3: Inefficient N-Benzyl Deprotection

| Symptom | Possible Cause | Troubleshooting Steps | | Incomplete debenzylation | Catalyst poisoning; Insufficient hydrogen pressure. | Ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur compounds). Increase the hydrogen pressure or use a higher catalyst loading. Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)2/C). | | Formation of side products | Over-reduction of other functional groups (if present). | This is less common with N-benzyl deprotection but can occur. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of N-Benzyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione (Diels-Alder Adduct)

Diene Dienophile Solvent Temperature (°C) Time (h) Yield (%) Reference
FuranN-PhenylmaleimideNeat2520Not specified[3]
FuranMaleimideWater24-6016Good overall yield[7]

Table 2: Comparison of Reduction Methods for Cyclic Imides

Reducing Agent Substrate Product Conditions Yield (%) Reference
LiAlH4Amides/ImidesAminesAnhydrous THFGenerally high[4][8]
Catalytic HydrogenationN-Benzyl protected imideN-Benzyl protected aminePd/C, H2High[5]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
  • In a round-bottom flask, dissolve N-benzylmaleimide (1.0 eq) in a minimal amount of furan (used as both reactant and solvent).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or 1H NMR.

  • Upon completion, the excess furan is removed under reduced pressure.

  • The resulting solid residue is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction of N-Benzyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione with LiAlH4
  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH4 (4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-benzyl-Diels-Alder adduct (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite® to remove the aluminum salts.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.

Protocol 3: N-Debenzylation via Catalytic Hydrogenolysis
  • Dissolve the crude N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Visualizations

experimental_workflow furan Furan diels_alder Diels-Alder Reaction furan->diels_alder maleimide N-Benzylmaleimide maleimide->diels_alder adduct N-Benzyl-3a,4,7,7a-tetrahydro- 4,7-epoxy-1H-isoindole-1,3(2H)-dione diels_alder->adduct reduction Reduction (LiAlH4) adduct->reduction protected_product N-Benzyl-hexahydro- 1H-furo[3,4-c]pyrrole reduction->protected_product deprotection Deprotection (H2, Pd/C) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_da Check Diels-Alder Step Yield start->check_da check_red Check Reduction Step Yield start->check_red check_deprot Check Deprotection Step Yield start->check_deprot da_issue Low DA Yield check_da->da_issue red_issue Low Reduction Yield check_red->red_issue deprot_issue Low Deprotection Yield check_deprot->deprot_issue da_sol1 Optimize DA Conditions: - Lower Temperature - Longer Time - Pure Reagents da_issue->da_sol1 red_sol1 Optimize Reduction: - Anhydrous Conditions - Sufficient LiAlH4 - Careful Work-up red_issue->red_sol1 deprot_sol1 Optimize Deprotection: - Fresh Catalyst - Adequate H2 Pressure - Check for Poisons deprot_issue->deprot_sol1

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of Hexahydro-1H-furo[3,4-c]pyrrole Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hexahydro-1H-furo[3,4-c]pyrrole diastereomers. The content is structured in a question-and-answer format to provide direct solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process, offering potential causes and actionable solutions.

Issue 1: Poor or No Separation of Diastereomers by Column Chromatography

Question: We are observing a single broad peak or very poorly resolved peaks for our this compound diastereomers on a silica gel column. How can we improve the separation?

Answer: The limited separation of the cis- and trans-fused diastereomers of this compound is a frequent challenge due to their very similar polarities and molecular structures. The following strategies can be employed to enhance resolution:

  • Mobile Phase Optimization:

    • Decrease Polarity: A common issue is using a mobile phase that is too polar, causing the compounds to elute too quickly without sufficient interaction with the stationary phase. It is advisable to start with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.

    • Solvent System Screening: If a standard hexane/ethyl acetate system is ineffective, exploring other solvent systems such as dichloromethane/methanol, chloroform/acetone, or toluene/ethyl acetate can provide different selectivity.

    • Use of Additives: For basic compounds like pyrrolidines, peak tailing can be an issue on silica gel. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and resolution.

  • Chromatographic Condition Adjustments:

    • Reduced Flow Rate: A slower flow rate allows for more equilibration time between the diastereomers and the stationary phase, which can lead to better separation.

    • Increased Column Length: Using a longer column increases the number of theoretical plates, thereby enhancing the potential for resolving closely eluting compounds.

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider stationary phases with different selectivities. Alumina (neutral or basic) can be a good alternative for amines. Chemically bonded phases, such as diol or cyano phases, can also offer different interaction mechanisms that may improve separation.

Issue 2: Low Yield of Purified Diastereomers

Question: We are experiencing significant loss of our target compounds during purification. What could be the cause and how can we improve recovery?

Answer: Low recovery can stem from several factors, including compound degradation on the stationary phase or irreversible adsorption.

  • Compound Stability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, particularly amines.

    • Diagnosis: To check for stability, spot the crude mixture on a silica TLC plate, let it stand for an hour, and then develop the plate. The appearance of new spots or streaking may indicate degradation.

    • Solution: Deactivate the silica gel by incorporating a small amount of triethylamine into the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Irreversible Adsorption: The basic nitrogen atom in the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.

    • Solution: The addition of a competitive base, such as triethylamine or a trace of ammonium hydroxide, to the mobile phase will occupy the active sites on the silica, allowing your compound to elute more freely.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for separating this compound diastereomers?

A1: The most common techniques are normal-phase column chromatography on silica gel or alumina, and High-Performance Liquid Chromatography (HPLC). For particularly challenging separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be highly effective. Although diastereomers are not enantiomers, the chiral environment can often provide the selectivity needed for separation.

Q2: Can derivatization be used to facilitate the separation?

A2: Yes, derivatization is a powerful strategy. Reacting the secondary amine of the pyrrolidine with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates new diastereomeric amides. These derivatives often have significantly different physical properties, making them easier to separate by standard chromatography. The derivatizing group can then be removed to yield the pure diastereomers.

Q3: How can I determine the diastereomeric ratio of my crude product?

A3: The diastereomeric ratio can typically be determined by ¹H NMR spectroscopy. The different spatial arrangements of the protons in the diastereomers often lead to distinct and well-resolved signals in the NMR spectrum. The ratio can be calculated by integrating these unique peaks. Analytical HPLC can also be used to determine the ratio if a suitable separation method has been developed.

Q4: Is crystallization a viable method for separating these diastereomers?

A4: Crystallization can be a very effective technique, particularly for larger-scale purifications, provided the diastereomers have different crystallization properties. This often requires extensive screening of different solvent systems to find conditions where one diastereomer crystallizes while the other remains in solution.

Data Presentation

The following tables summarize typical quantitative data for different purification methods. These values are illustrative and will depend on the specific substituents on the this compound core.

Table 1: Comparison of Column Chromatography Methods for Diastereomer Separation

Stationary PhaseMobile Phase SystemResolution (Rₛ)Typical Purity of Isolated Fractions
Silica GelHexane:Ethyl Acetate (gradient)0.7 - 1.090-95%
Silica GelDichloromethane:Methanol w/ 0.5% NH₄OH0.9 - 1.295-98%
Alumina (Neutral)Toluene:Ethyl Acetate (gradient)1.1 - 1.4>98%

Table 2: High-Resolution Chromatographic Techniques

TechniqueColumn TypeMobile PhaseTypical Purity
Preparative HPLCChiral Stationary PhaseHeptane:Isopropanol>99%
Supercritical Fluid Chromatography (SFC)Chiral Stationary PhaseCO₂:Methanol>99%

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

  • Column Preparation: A glass column is slurry-packed with silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: The crude mixture is dissolved in a minimal amount of solvent and adsorbed onto a small portion of silica gel. The solvent is removed under reduced pressure, and the dry powder is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a mobile phase of gradually increasing polarity (gradient elution).

  • Fraction Collection: Fractions are collected and analyzed by TLC or analytical HPLC to determine their composition.

  • Isolation: Fractions containing the pure diastereomers are combined and the solvent is removed under reduced pressure.

Protocol 2: General Procedure for Preparative HPLC

  • Method Development: An analytical HPLC method is first developed to find a suitable column and mobile phase that provides baseline separation of the diastereomers.

  • System Equilibration: The preparative HPLC system is equilibrated with the optimized mobile phase until a stable baseline is observed.

  • Sample Injection: The sample, dissolved in the mobile phase and filtered, is injected onto the column.

  • Fraction Collection: Fractions corresponding to the two diastereomer peaks are collected.

  • Product Recovery: The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the pure diastereomers.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_separation Separation Technique cluster_analysis Analysis & Isolation cluster_end Final Products crude_mixture Crude Diastereomeric Mixture column_chrom Column Chromatography crude_mixture->column_chrom prep_hplc Preparative HPLC/SFC crude_mixture->prep_hplc analysis Fraction Analysis (TLC, HPLC) column_chrom->analysis prep_hplc->analysis pooling Pooling of Pure Fractions analysis->pooling concentration Solvent Removal pooling->concentration diastereomer_A Pure Diastereomer A concentration->diastereomer_A diastereomer_B Pure Diastereomer B concentration->diastereomer_B

Caption: General workflow for diastereomer purification.

troubleshooting_logic start Poor Resolution? optimize_mp Optimize Mobile Phase start->optimize_mp Yes change_sp Change Stationary Phase start->change_sp If still poor mp_polarity Decrease Polarity optimize_mp->mp_polarity mp_additives Add TEA / NH4OH optimize_mp->mp_additives sp_alumina Switch to Alumina change_sp->sp_alumina sp_chiral Use Chiral HPLC/SFC Column change_sp->sp_chiral success Improved Separation mp_polarity->success mp_additives->success sp_alumina->success sp_chiral->success

Caption: Troubleshooting flowchart for poor separation.

identifying and minimizing side products in hexahydro-1H-furo[3,4-c]pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydro-1H-furo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the this compound core?

A1: The synthesis of the this compound scaffold can be approached through several strategic disconnections. The most common strategies involve forming the pyrrolidine ring, the furan ring, or both rings in a tandem or sequential manner. Key approaches include:

  • Reductive Amination of a Furan-based Dialdehyde or Diketone: This involves the reaction of a suitably substituted furan, such as 3,4-bis(hydroxymethyl)furan or furan-3,4-dicarbaldehyde, with a primary amine followed by reduction.

  • Intramolecular Cyclization: This strategy often starts with a linear precursor containing both the necessary amine and alcohol functionalities, which then undergoes cyclization to form the bicyclic system.

  • [3+2] Cycloaddition Reactions: While often leading to the oxidized pyrrole ring, modifications and subsequent reduction steps can yield the saturated hexahydro-furo[3,4-c]pyrrole system.

Q2: What are the expected major side products in the synthesis of this compound?

A2: Potential side products are highly dependent on the chosen synthetic route. However, some common impurities that may arise include:

  • Incomplete cyclization products: Linear amino alcohols or partially cyclized intermediates may remain if the reaction does not go to completion.

  • Over-oxidation or aromatization products: Depending on the reagents and conditions, the pyrrolidine or furan ring may be oxidized to form pyrrole or furan moieties.

  • Polymeric materials: Under certain conditions, especially with reactive aldehydes, polymerization can be a significant side reaction.

  • Epimers and Diastereomers: If substituted precursors are used, the formation of diastereomeric products is possible and may require careful control of reaction conditions to achieve desired stereoselectivity.

Q3: How can I purify the final this compound product?

A3: Purification of the final product typically involves a combination of techniques:

  • Extraction: An initial workup using acid-base extraction can help separate the basic amine product from neutral or acidic impurities.

  • Chromatography: Column chromatography on silica gel or alumina is a standard method for purifying small-scale preparations. The choice of eluent will depend on the polarity of the product and impurities. For larger scales, techniques like medium pressure liquid chromatography (MPLC) can be employed.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective method for achieving high purity.

  • Distillation: For volatile derivatives, distillation under reduced pressure may be a viable purification option.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Reductive Amination
Potential Cause Troubleshooting Suggestion
Inefficient Imine Formation - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. - Use a dehydrating agent like magnesium sulfate or molecular sieves. - Optimize the pH; imine formation is often favored under mildly acidic conditions (pH 4-6).
Sub-optimal Reducing Agent - Screen different reducing agents. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. For more challenging reductions, stronger agents like lithium aluminum hydride (LiAlH₄) might be necessary, but require strictly anhydrous conditions. - Optimize the stoichiometry of the reducing agent.
Side Reactions - Lower the reaction temperature to minimize side reactions. - Control the rate of addition of the reducing agent.
Starting Material Purity - Ensure the purity of the furan dialdehyde/diketone and the primary amine. Impurities can interfere with the reaction.
Problem 2: Formation of Aromatic Byproducts (Furo[3,4-c]pyrrole)
Potential Cause Troubleshooting Suggestion
Oxidation during Reaction or Workup - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use degassed solvents. - Avoid harsh oxidizing agents during workup.
High Reaction Temperatures - Perform the reaction at lower temperatures. High temperatures can promote dehydrogenation, especially in the presence of certain catalysts.
Choice of Catalyst - If a catalyst is used (e.g., for hydrogenation), select one that is less prone to promoting aromatization. For example, use palladium on carbon (Pd/C) under carefully controlled conditions.

Experimental Protocols

Illustrative Protocol 1: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization for specific substrates.

  • Imine Formation: To a solution of furan-3,4-dicarbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere, add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by TLC or ¹H NMR.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative Example)

EntryAmineReducing AgentSolventYield (%)Purity (%) (by HPLC)
1BenzylamineNaBH₄Methanol6592
2BenzylamineNaBH₃CNMethanol7295
3EthanolamineNaBH₄Ethanol5889

Visualizations

Logical Workflow for Troubleshooting Low Yields

troubleshooting_low_yield start Low Yield of This compound check_purity Check Starting Material Purity start->check_purity optimize_imine Optimize Imine Formation start->optimize_imine optimize_reduction Optimize Reduction Step start->optimize_reduction check_workup Review Workup Procedure start->check_workup solution1 Purify Reagents check_purity->solution1 sub_imine1 Anhydrous Conditions? optimize_imine->sub_imine1 sub_imine2 Correct pH? optimize_imine->sub_imine2 sub_reduction1 Appropriate Reducing Agent? optimize_reduction->sub_reduction1 sub_reduction2 Optimal Temperature? optimize_reduction->sub_reduction2 solution6 Modify Extraction/ Purification check_workup->solution6 solution2 Use Drying Agent/ Anhydrous Solvent sub_imine1->solution2 Yes solution3 Adjust pH with Mild Acid sub_imine2->solution3 No solution4 Screen Different Reducing Agents sub_reduction1->solution4 No solution5 Lower Reaction Temperature sub_reduction2->solution5 No

Caption: Troubleshooting workflow for low product yield.

General Synthetic Pathway via Reductive Amination

reductive_amination_pathway furan_dialdehyde Furan-3,4-dicarbaldehyde imine_intermediate Di-imine Intermediate furan_dialdehyde->imine_intermediate side_product2 Polymeric Byproducts furan_dialdehyde->side_product2 primary_amine Primary Amine (R-NH2) primary_amine->imine_intermediate product This compound imine_intermediate->product + side_product1 Incompletely Reduced Intermediates imine_intermediate->side_product1 reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination pathway to the target molecule.

Technical Support Center: Troubleshooting Poor Solubility of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexahydro-1H-furo[3,4-c]pyrrole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of this class of compounds.

Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

Poor aqueous solubility is a common hurdle in the development of new chemical entities, and this compound derivatives are no exception. The inherent lipophilicity of many derivatives can lead to challenges in various experimental settings, from initial biological screening to formulation development. This guide provides a systematic approach to diagnosing and resolving these solubility-related issues.

Problem: My this compound derivative precipitates out of solution during my in vitro assay.

This is a frequent observation that can significantly impact the accuracy and reliability of your experimental data. The following steps can help you troubleshoot this issue:

  • Assess the Assay Conditions:

    • Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your aqueous assay buffer is low, typically below 1%, to avoid precipitation.

    • pH of the Medium: The pyrrolidine nitrogen in the this compound core is basic, with a predicted pKa of approximately 10.54.[1] This means the solubility of your derivative is likely pH-dependent. At physiological pH (around 7.4), the compound will be predominantly in its less soluble, neutral form. Consider adjusting the pH of your assay buffer to a more acidic range, if compatible with your experimental system, to increase the proportion of the more soluble, protonated form.

    • Incubation Time and Temperature: Longer incubation times and higher temperatures can sometimes lead to the precipitation of metastable forms. Evaluate if these parameters can be optimized.

  • Employ Solubilization Techniques:

    • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.

    • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2]

Problem: I am struggling to achieve a high enough concentration of my compound for in vivo studies.

For animal studies, achieving the desired dose in a suitable vehicle volume can be challenging with poorly soluble compounds. Here are some strategies to consider:

  • Formulation Development:

    • pH Adjustment: Similar to in vitro assays, adjusting the pH of the formulation to a more acidic level can significantly improve solubility. The use of acidic excipients can help maintain a lower pH microenvironment.

    • Salt Formation: Converting the basic this compound derivative into a salt form is a common and effective strategy to enhance aqueous solubility.[3] A salt screening study can identify the most suitable counter-ion to achieve the desired solubility and stability profile.

    • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in its amorphous state, the high crystal lattice energy is overcome, leading to a significant increase in apparent solubility and dissolution rate.[4] Spray drying is a common technique for preparing ASDs.

    • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be a viable option. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug absorption.

  • Chemical Modification:

    • If you are in the early stages of drug discovery, consider chemical modifications to the this compound scaffold to improve solubility. The introduction of polar functional groups, such as carboxylic acids, or modifying N-substituents can enhance aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with a new this compound derivative?

A1: The first step is to characterize the physicochemical properties of your compound. Determine its aqueous solubility at different pH values to understand its pH-dependent solubility profile. Also, measuring its logP (lipophilicity) will provide valuable insights. This initial data will guide you in selecting the most appropriate solubilization strategy.

Q2: How do I choose the right solubilization technique for my specific derivative?

A2: The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. For early-stage screening, simple methods like pH adjustment or the use of co-solvents may be sufficient. For later-stage development, more advanced techniques like salt formation or amorphous solid dispersions might be necessary to achieve the desired bioavailability.

Q3: Can I use a combination of solubilization methods?

A3: Yes, in many cases, a combination of methods can be more effective. For example, you could use a salt form of your compound in a formulation that also contains a surfactant or a cyclodextrin to further enhance solubility and maintain it in solution.

Q4: Are there any potential downsides to using solubilizing excipients?

A4: While excipients are essential for formulating poorly soluble drugs, they can have their own biological effects. It is crucial to select excipients that are biocompatible and to use them at the lowest effective concentration. Always include appropriate vehicle controls in your experiments to account for any potential effects of the excipients themselves.

Data Presentation: Hypothetical Solubility Data for this compound Derivatives

The following table provides a hypothetical example of how you could structure your experimental solubility data for different derivatives and formulation approaches. This allows for a clear comparison of the effectiveness of various solubilization strategies.

Derivative IDModificationFormulation ApproachAqueous Solubility (µg/mL) at pH 7.4Fold Increase vs. Parent
Parent-Cmpd-None (in PBS)0.51
Deriv-AN-benzylNone (in PBS)0.20.4
Deriv-BN-(2-carboxyethyl)None (in PBS)25.050
Parent-Cmpd-10% HP-β-CD15.030
Parent-Cmpd-ASD (20% in PVP-VA)50.0100
Parent-Cmpd-HCl-HCl Salt150.0300

Experimental Protocols

Protocol for Determining pH-Solubility Profile

This protocol outlines the steps to determine the aqueous solubility of a this compound derivative at various pH values.

Materials:

  • This compound derivative (solid)

  • Buffers of various pH (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of buffer at a specific pH.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Repeat this process for each pH value to generate a pH-solubility profile.

Protocol for Salt Screening

This protocol provides a general workflow for screening different counter-ions to form a salt of a basic this compound derivative.

Materials:

  • This compound derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid)

  • Various solvents (e.g., isopropanol, ethanol, acetone, water)

  • Vials or multi-well plates

  • Stirring plate and stir bars

  • Analytical techniques for characterization (e.g., XRPD, DSC, TGA, microscopy)

Procedure:

  • Dissolve the free base in a suitable solvent.

  • In separate vials, add a stoichiometric amount of each selected acid to the solution of the free base.

  • Allow the solutions to stir at room temperature or with controlled heating/cooling cycles to induce crystallization.

  • If crystals form, isolate them by filtration and dry them under vacuum.

  • Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Determine the aqueous solubility of the promising salt forms and compare it to the free base.

  • Evaluate other properties of the selected salts, such as stability and hygroscopicity.

Protocol for Preparing Amorphous Solid Dispersions (ASD) by Spray Drying

This protocol describes the preparation of an ASD of a this compound derivative using a lab-scale spray dryer.

Materials:

  • This compound derivative

  • Polymer (e.g., PVP K30, PVP-VA 64, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Lab-scale spray dryer

Procedure:

  • Dissolve both the drug and the polymer in a common volatile solvent to create the feed solution. The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:3, 1:5).

  • Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization gas flow, according to the instrument's manual and the properties of the solvent and materials.

  • Pump the feed solution through the nozzle of the spray dryer, which atomizes the solution into fine droplets within the drying chamber.

  • The hot drying gas rapidly evaporates the solvent, resulting in the formation of solid particles of the drug dispersed in the polymer matrix.

  • Collect the dried powder from the cyclone.

  • Characterize the resulting powder to confirm its amorphous nature (using XRPD and DSC) and determine its dissolution properties.

Protocol for Evaluating Cyclodextrin Complexation

This protocol outlines the phase solubility method to evaluate the potential of cyclodextrins to enhance the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials

  • Shaker

  • Analytical instrument for quantification (HPLC or UV-Vis)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the drug to each cyclodextrin solution.

  • Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate the undissolved drug by centrifugation and filtration.

  • Determine the concentration of the dissolved drug in each sample.

  • Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the stoichiometry and the stability constant of the inclusion complex.[5]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_strategy Solubilization Strategies cluster_evaluation Evaluation Start Poor Solubility of this compound Derivative Precipitation_Assay Precipitation in In Vitro Assay Start->Precipitation_Assay Low_Concentration_InVivo Insufficient Concentration for In Vivo Study Start->Low_Concentration_InVivo Check_Assay Review Assay Conditions (Solvent %, pH, Temp) Precipitation_Assay->Check_Assay PhysChem Characterize Physicochemical Properties (pH-Solubility, logP) Low_Concentration_InVivo->PhysChem Simple_Methods Simple Solubilization (Co-solvents, Surfactants) Check_Assay->Simple_Methods Advanced_Formulation Advanced Formulation (Salt Formation, ASD, Lipids) PhysChem->Advanced_Formulation Chemical_Mod Chemical Modification (Add Polar Groups) PhysChem->Chemical_Mod Solubility_Test Measure Solubility Improvement Simple_Methods->Solubility_Test Advanced_Formulation->Solubility_Test Chemical_Mod->Solubility_Test Stability_Test Assess Physical & Chemical Stability Solubility_Test->Stability_Test End Optimized Soluble Compound/Formulation Stability_Test->End

Caption: A workflow diagram for troubleshooting poor solubility of this compound derivatives.

Signaling_Pathway_Solubilization cluster_compound Compound Properties cluster_approaches Solubilization Approaches cluster_outcome Desired Outcome Compound {Poorly Soluble Derivative | Intrinsic Solubility (S₀) pKa ~ 10.5} pH_Adjust pH Adjustment Decrease pH → Protonation (BH⁺) Increased Aqueous Solubility Compound->pH_Adjust Salt_Form Salt Formation Form BH⁺A⁻ Salt Higher Dissolution Rate Compound->Salt_Form ASD Amorphous Solid Dispersion Disrupt Crystal Lattice Increased Apparent Solubility Compound->ASD Cyclodextrin Cyclodextrin Complexation Encapsulation in CD cavity Increased Apparent Solubility Compound->Cyclodextrin Outcome {Enhanced Solubility | Improved Bioavailability Reliable Experimental Data} pH_Adjust->Outcome Salt_Form->Outcome ASD->Outcome Cyclodextrin->Outcome

Caption: Logical relationships between compound properties, solubilization strategies, and desired outcomes.

References

Technical Support Center: Stereoselective Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This bicyclic heterocyclic system is a valuable building block in medicinal chemistry and drug development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in controlling the stereochemical outcome of their synthetic routes.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in 1,3-Dipolar Cycloaddition Reactions

Q: My 1,3-dipolar cycloaddition of an azomethine ylide with a furanone-based dipolarophile is resulting in a low diastereomeric ratio (d.r.) for the formation of the this compound core. How can I improve the cis/trans selectivity at the ring junction?

A: Low diastereoselectivity in this key bond-forming reaction is a common challenge. The facial selectivity of the cycloaddition is influenced by steric and electronic factors in the transition state. Here are several strategies to enhance the diastereoselectivity:

  • Catalyst System Modification: The choice of Lewis acid or organocatalyst is critical.

    • Lewis Acids: Metal catalysts, such as those based on silver(I) or copper(I) with chiral ligands, can create a more ordered transition state, favoring one diastereomer. Experiment with different metal salts (e.g., AgOAc, Cu(OTf)₂) and chiral ligands (e.g., phosphines, N,N'-dioxides) to find the optimal combination for your specific substrates.[1][2]

    • Organocatalysts: Proline and its derivatives can be effective in promoting stereoselective cycloadditions. The steric environment of the catalyst can influence the approach of the reactants.

  • Substrate Control:

    • Steric Hindrance: Introducing bulky substituents on either the azomethine ylide or the dipolarophile can favor the formation of the less sterically hindered diastereomer. For instance, a bulky ester group on the azomethine ylide can effectively shield one face of the dipole.

    • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen of the azomethine ylide can provide excellent stereocontrol. The auxiliary physically blocks one face of the dipole, directing the dipolarophile to the opposite face. This auxiliary can be removed in a subsequent step.

  • Reaction Conditions Optimization:

    • Solvent: The polarity and coordinating ability of the solvent can impact the stability of the transition states. A screen of aprotic solvents with varying polarities (e.g., toluene, THF, dichloromethane) is recommended.

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Experimental Protocol: General Procedure for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition

  • To a solution of the chiral catalyst (e.g., a silver or copper complex with a chiral ligand, 5-10 mol%) in a dry aprotic solvent under an inert atmosphere, add the imine precursor of the azomethine ylide (1.0 eq.).

  • Stir the mixture at the desired temperature for a short period to allow for complexation.

  • Add the furanone-based dipolarophile (1.2 eq.) and a weak base (e.g., triethylamine, 1.1 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Issue 2: Low Enantiomeric Excess (ee) in Catalytic Enantioselective Cycloadditions

Q: I am using a chiral catalyst for the synthesis of my this compound derivative, but the enantiomeric excess is low. What factors could be contributing to this, and how can I improve it?

A: Achieving high enantioselectivity depends on the effective transfer of chirality from the catalyst to the product. Several factors can compromise this:

  • Catalyst Inefficiency:

    • Ligand Choice: The structure of the chiral ligand is paramount. The ligand should create a well-defined chiral pocket around the metal center, effectively differentiating the two prochiral faces of the reactants. It is often necessary to screen a library of ligands to find the optimal one for a specific transformation.

    • Catalyst Loading: While catalytic, insufficient catalyst loading may lead to a significant contribution from the uncatalyzed, non-enantioselective background reaction. A systematic study of catalyst loading is recommended.

  • Mismatched Reactants: The inherent facial bias of the substrates might oppose the stereochemical preference of the chiral catalyst, leading to a "mismatched" scenario and low ee. In such cases, modifying the substituents on the reactants might be necessary.

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.

    • Concentration: The concentration of the reactants can sometimes influence the enantiomeric excess.

ParameterTroubleshooting ActionExpected Outcome
Low Diastereomeric Ratio Screen different Lewis acid/chiral ligand combinations.Enhanced facial selectivity.
Introduce bulky substituents on reactants.Increased steric hindrance favoring one diastereomer.
Lower the reaction temperature.Increased energy difference between transition states.
Low Enantiomeric Excess Screen a library of chiral ligands.Improved chiral environment around the catalyst.
Optimize catalyst loading.Minimized background uncatalyzed reaction.
Modify substrate structure to avoid mismatched interactions.Synergistic stereochemical preference.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for establishing the stereochemistry of the this compound core?

A1: The most prevalent and effective method is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, typically a substituted furanone or a related cyclic alkene. This reaction can form up to four new stereocenters in a single step with a high degree of stereocontrol, particularly when employing chiral catalysts or auxiliaries.[1][2]

Q2: How can I control the cis or trans stereochemistry at the ring fusion of the this compound system?

A2: The cis or trans stereochemistry is determined during the cycloaddition step. The endo or exo approach of the dipolarophile to the azomethine ylide dictates the relative configuration of the newly formed stereocenters, including those at the ring junction.

  • Endo approach: Often leads to the cis-fused product.

  • Exo approach: Typically results in the trans-fused product. The preferred pathway can be influenced by the choice of catalyst, solvent, and the steric and electronic nature of the substituents on both the dipole and the dipolarophile.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, potential side reactions include:

  • Epimerization: If there are acidic or basic protons adjacent to newly formed stereocenters, epimerization can occur during work-up or purification, leading to a decrease in the diastereomeric ratio. Careful control of pH is crucial.

  • Homodimerization of the Azomethine Ylide: In the absence of a reactive dipolarophile, the azomethine ylide can react with itself.

  • Decomposition of Reactants or Products: The starting materials or the final product may be sensitive to the reaction conditions (e.g., strong acids or bases, high temperatures).

Q4: What analytical techniques are best for determining the stereochemistry of the final product?

A4: A combination of techniques is typically used:

  • ¹H NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments are invaluable for determining the relative stereochemistry of the protons on the bicyclic core.

  • X-ray Crystallography: This provides unambiguous proof of the relative and absolute stereochemistry if a suitable single crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the enantiomeric excess of a chiral product.

Visualizing Synthetic Strategies

Below are diagrams illustrating key concepts in the stereoselective synthesis of the this compound scaffold.

G cluster_0 General Workflow for Stereoselective Synthesis Start Starting Materials (Amino Acid Derivative + Furanone) Step1 Generate Azomethine Ylide + Chiral Catalyst Start->Step1 Base Step2 [3+2] Cycloaddition Step1->Step2 Step3 Purification & Analysis Step2->Step3 End This compound (Stereochemically Defined) Step3->End

Caption: General workflow for the stereoselective synthesis.

G cluster_0 Control of Diastereoselectivity TS_Endo Endo Transition State (Favored) Cis_Product cis-fused Product (Major) TS_Endo->Cis_Product TS_Exo Exo Transition State (Disfavored) Trans_Product trans-fused Product (Minor) TS_Exo->Trans_Product label_steric Steric/Catalyst Control label_steric->TS_Endo label_steric->TS_Exo

Caption: Factors influencing diastereomeric outcome.

G cluster_1 Troubleshooting Logic Problem Low Stereoselectivity Cause1 Suboptimal Catalyst Problem->Cause1 Cause2 Incorrect Reaction Conditions Problem->Cause2 Cause3 Substrate Issues Problem->Cause3 Solution1 Screen Catalysts/Ligands Cause1->Solution1 Solution2 Optimize Temp/Solvent Cause2->Solution2 Solution3 Modify Substrate/Auxiliary Cause3->Solution3

Caption: A troubleshooting decision tree for low stereoselectivity.

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions Involving Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst poisoning during chemical reactions involving hexahydro-1H-furo[3,4-c]pyrrole.

Troubleshooting Guides

Problem 1: My hydrogenation reaction of a furo[3,4-c]pyrrole precursor is sluggish or incomplete.

Possible Cause: Your catalyst is likely being poisoned by the nitrogen atom in the heterocyclic reactant or product. The lone pair of electrons on the nitrogen can strongly adsorb to the active sites of the catalyst, preventing the intended reaction from occurring efficiently. This is a common issue with precious metal catalysts like palladium and rhodium. The hydrogenated product, this compound, can sometimes be a stronger poison than the starting material.[1][2][3]

Solutions:

  • Switch to a More Resistant Catalyst: Rhodium catalysts have been shown to be more resistant to poisoning by nitrogen-containing heterocycles compared to palladium catalysts.[2] Consider using a rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al2O3) catalyst.

  • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst-to-substrate ratio can provide more active sites to compensate for those that are poisoned.

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature may provide enough energy to desorb the poisoning nitrogen species from the catalyst surface, thereby regenerating active sites in situ.[1]

    • Pressure: Increasing the hydrogen pressure can enhance the rate of hydrogenation and may help to displace the adsorbed poison.

  • Purity of Starting Materials: Ensure your starting materials and solvents are free of other potential catalyst poisons, such as sulfur compounds, which can irreversibly deactivate the catalyst.

Problem 2: My catalyst's activity significantly decreases upon reuse.

Possible Cause: This is a clear indication of catalyst poisoning. With each cycle, more of the catalyst's active sites become blocked by the nitrogen-containing molecules. The support material of the catalyst can also play a role; for instance, γ-alumina supports can be more sensitive to acidic conditions and may contribute to deactivation differently than carbon supports.[1]

Solutions:

  • Implement a Regeneration Protocol: Before reusing the catalyst, a regeneration step is necessary to remove the adsorbed poisons. See the detailed experimental protocols below for thermal and chemical regeneration methods.

  • Consider a More Robust Catalyst Support: For reactions where acidic byproducts might be a concern, a carbon-supported catalyst (e.g., Rh/C) may show better stability upon recycling compared to an alumina-supported one.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst poisons in reactions with this compound?

A1: The primary poison is the this compound molecule itself, or its precursors. The nitrogen atom's lone pair of electrons strongly interacts with and blocks the active sites of precious metal catalysts.[1][2] Other potential poisons can be introduced as impurities in the reactants or solvents, with sulfur-containing compounds being particularly detrimental.

Q2: Which catalyst is best for hydrogenating a precursor to this compound?

A2: While both palladium and rhodium catalysts can be effective, rhodium catalysts generally exhibit greater resistance to poisoning by nitrogen heterocycles.[2] Therefore, a 5% Rh/C or 5% Rh/γ-Al2O3 is often a better choice for achieving high conversion and better reusability.

Q3: Can I regenerate a poisoned catalyst?

A3: Yes, in many cases, catalyst poisoning by nitrogen heterocycles is reversible, and the catalyst can be regenerated. The appropriate method depends on the nature of the poison and the catalyst. Common methods include thermal treatment under an inert or reducing atmosphere and chemical washing. See the detailed protocols below.

Q4: How can I tell if my catalyst is poisoned?

A4: Signs of catalyst poisoning include:

  • A noticeable decrease in the reaction rate.

  • Incomplete conversion of the starting material, even with extended reaction times.

  • The need for progressively higher temperatures or pressures to achieve the desired outcome.

  • A significant drop in performance when the catalyst is reused.[1]

Data Presentation

Table 1: Effect of Catalyst Reuse on the Hydrogenation of 1-Methylpyrrole (An Analogous Substrate)

Reuse Cycle5% Rh/C Conversion (%) at 25°C5% Rh/γ-Al2O3 Conversion (%) at 25°C5% Rh/C Conversion (%) at 50°C
1 (Fresh)100100100
210095100
39885100
49070100
5825597
6754093

Data synthesized from studies on analogous N-heterocycles to illustrate the trend of catalyst deactivation.[1]

Experimental Protocols

Protocol 1: Thermal Regeneration of a Poisoned Catalyst

This protocol is a general method for regenerating a catalyst poisoned by adsorbed nitrogen-containing species.

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration.

  • Solvent Washing: Wash the catalyst multiple times with a solvent in which the poisoning species is soluble (e.g., the reaction solvent, followed by a lower-boiling solvent like methanol or acetone) to remove any loosely bound molecules.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent.

  • Thermal Treatment: Place the dried catalyst in a tube furnace.

    • Purge the tube with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Heat the catalyst under a continuous flow of inert gas to a temperature between 200°C and 400°C. The optimal temperature depends on the thermal stability of the catalyst and its support. Hold at this temperature for 2-4 hours.

    • Alternatively, for some catalysts, heating under a hydrogen flow can be more effective.

  • Cooling: Cool the catalyst to room temperature under the inert gas flow before use.

Protocol 2: Chemical Washing for Catalyst Regeneration

This method is suitable for catalysts that are sensitive to high temperatures.

  • Catalyst Recovery and Washing: Follow steps 1 and 2 from the thermal regeneration protocol.

  • Acidic Wash (Use with Caution):

    • Suspend the catalyst in a dilute solution of a weak acid (e.g., 1-5% acetic acid in a suitable solvent).

    • Stir the suspension for 1-2 hours at room temperature.

    • Caution: This method is not recommended for acid-sensitive supports like γ-alumina, as it can damage the support structure.[1]

  • Thorough Rinsing: Filter the catalyst and wash it extensively with the solvent and then with deionized water until the washings are neutral.

  • Drying: Dry the catalyst thoroughly in a vacuum oven before reuse.

Visualizations

CatalystPoisoning ActiveSite Active Catalyst Site (e.g., Pd, Rh) Product This compound ActiveSite->Product Hydrogenation PoisonedSite Poisoned Catalyst Site ActiveSite->PoisonedSite Reactant Furo[3,4-c]pyrrole Precursor Reactant->ActiveSite Desired Reaction Product->ActiveSite Product Inhibition (Poisoning)

Mechanism of catalyst poisoning by a nitrogen-containing product.

TroubleshootingWorkflow Start Reaction Sluggish or Incomplete? CheckPurity Check Purity of Reactants/Solvents Start->CheckPurity Yes OptimizeConditions Optimize T and P CheckPurity->OptimizeConditions ChangeCatalyst Switch to Rh-based Catalyst OptimizeConditions->ChangeCatalyst IncreaseLoading Increase Catalyst Loading ChangeCatalyst->IncreaseLoading Regenerate Regenerate Catalyst IncreaseLoading->Regenerate Success Problem Resolved Regenerate->Success

A logical workflow for troubleshooting catalyst poisoning.

RegenerationProcess Start Poisoned Catalyst FilterWash 1. Filter and Wash with Solvent Start->FilterWash Dry 2. Dry Catalyst FilterWash->Dry Thermal 3a. Thermal Treatment (Heat under N2 or H2) Dry->Thermal Option 1 Chemical 3b. Chemical Wash (e.g., dilute acid) Dry->Chemical Option 2 Cool 4a. Cool under Inert Gas Thermal->Cool RinseDry 4b. Rinse and Dry Chemical->RinseDry End Regenerated Catalyst Cool->End RinseDry->End

Experimental workflow for catalyst regeneration.

References

Navigating the Industrial Production of Hexahydro-1H-furo[3,4-c]pyrrole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale synthesis of hexahydro-1H-furo[3,4-c]pyrrole, a valuable bicyclic amine scaffold in medicinal chemistry, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its production. The information is structured to offer practical solutions and insights into the key stages of its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the industrial production of this compound?

A1: The most prevalent and scalable approach involves a two-stage process:

  • [3+2] Cycloaddition: Formation of the furo[3,4-c]pyrrole bicyclic core through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of an azomethine ylide with a suitable dipolarophile, such as a furan derivative.

  • Catalytic Hydrogenation: Subsequent reduction of the unsaturated furo[3,4-c]pyrrole intermediate to the desired saturated this compound.

Q2: What are the primary challenges in scaling up the [3+2] cycloaddition step?

A2: Key challenges include maintaining regioselectivity and stereoselectivity, managing reaction kinetics and exotherms, and ensuring the stability of the reactive intermediates (e.g., azomethine ylides) at a larger scale. Poor control over these parameters can lead to the formation of undesirable side products and a decrease in overall yield.

Q3: What are the critical parameters to control during the catalytic hydrogenation stage?

A3: Catalyst selection (e.g., Palladium on carbon, Rhodium on alumina), catalyst loading, hydrogen pressure, temperature, and solvent choice are all critical. Incomplete reduction can leave unsaturated impurities, while overly harsh conditions may lead to ring-opening or other degradation products. Catalyst poisoning and deactivation are also significant concerns at an industrial scale.

Q4: How can the final product be purified to meet pharmaceutical-grade specifications?

A4: Purification strategies often involve a multi-step approach. The basic nature of the amine allows for acid-base extraction to remove neutral impurities. The product is often isolated and purified as its hydrochloride salt, which typically has better crystallinity and stability. Final purification may involve recrystallization or column chromatography, although the latter is less desirable for large-scale production due to cost and solvent usage.

Troubleshooting Guides

Synthesis Stage: [3+2] Cycloaddition
Issue Potential Cause Troubleshooting Suggestions
Low Yield of Cycloadduct - Inefficient generation of the 1,3-dipole (azomethine ylide).- Low reactivity of the dipolarophile.- Decomposition of reactants or product under reaction conditions.- Optimize the method of azomethine ylide generation (e.g., thermal vs. catalytic).- Use a more activated dipolarophile if possible.- Screen different solvents and reaction temperatures to find a balance between reaction rate and stability.- Consider the use of a Lewis acid catalyst to enhance reactivity.
Formation of Regioisomers or Stereoisomers - Poor facial selectivity in the cycloaddition.- Lack of appropriate directing groups on the reactants.- Employ chiral catalysts or auxiliaries to induce stereoselectivity.- Modify the substituents on the 1,3-dipole or dipolarophile to favor the desired isomer.- Carefully control the reaction temperature, as lower temperatures often lead to higher selectivity.
Side Product Formation (e.g., dimers of the ylide) - The rate of 1,3-dipole self-condensation is competitive with the cycloaddition.- Slowly add the precursor of the 1,3-dipole to the reaction mixture containing the dipolarophile to maintain a low concentration of the reactive intermediate.- Increase the concentration of the dipolarophile.
Synthesis Stage: Catalytic Hydrogenation
Issue Potential Cause Troubleshooting Suggestions
Incomplete Reduction - Insufficient catalyst activity or loading.- Catalyst poisoning.- Inadequate hydrogen pressure or mass transfer.- Increase catalyst loading or switch to a more active catalyst (e.g., Rh/C instead of Pd/C).- Ensure starting materials and solvents are free from potential catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and improve agitation to enhance gas-liquid mass transfer.
Over-reduction or Ring Opening - Reaction conditions are too harsh (high temperature or pressure).- Prolonged reaction time.- Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction progress closely (e.g., by GC or HPLC) and stop the reaction once the starting material is consumed.- Select a milder catalyst if possible.
Poor Catalyst Recyclability - Catalyst deactivation due to sintering or leaching.- Physical loss of catalyst during filtration.- Optimize the reaction conditions to minimize catalyst stress.- Consider using a catalyst with a more robust support.- Implement an efficient catalyst filtration and recovery protocol.
Purification Stage
Issue Potential Cause Troubleshooting Suggestions
Difficulty in Isolating the Free Base - The free base may be an oil or a low-melting solid.- Emulsion formation during acid-base workup.- Isolate the product as its hydrochloride salt, which is often a stable, crystalline solid.- To break emulsions, add a small amount of a different organic solvent or brine.
Low Purity after Recrystallization - Inappropriate solvent choice.- Co-crystallization of impurities.- Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution.- Consider a pre-purification step (e.g., activated carbon treatment) to remove colored impurities before crystallization.
Residual Solvent in Final Product - Inefficient drying.- Dry the product under high vacuum at an elevated temperature (if thermally stable).- Perform a solvent swap by dissolving the product in a more volatile solvent and re-evaporating.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization for specific equipment and scales.

Step 1: Synthesis of the Furo[3,4-c]pyrrole Intermediate via [3+2] Cycloaddition

  • Reactant Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve the furan-based dipolarophile in a dry, aprotic solvent (e.g., toluene or dichloromethane).

  • Azomethine Ylide Generation: In a separate vessel, prepare a solution of the amino acid precursor (e.g., N-benzylglycine) and an aldehyde (e.g., paraformaldehyde).

  • Cycloaddition: Slowly add the azomethine ylide precursor solution to the reactor containing the dipolarophile at a controlled temperature (e.g., 80-110 °C for thermal generation).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter off any solids. The solvent is then removed under reduced pressure to yield the crude furo[3,4-c]pyrrole intermediate.

Step 2: Catalytic Hydrogenation to this compound

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with the crude furo[3,4-c]pyrrole intermediate, a suitable solvent (e.g., methanol or ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C or 5% Rh/Al₂O₃).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (e.g., GC or LC-MS).

  • Catalyst Removal: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst is removed by filtration through a bed of celite.

  • Isolation of Free Base: The filtrate is concentrated under reduced pressure to yield the crude this compound as a free base.

Step 3: Purification via Hydrochloride Salt Formation

  • Salt Formation: Dissolve the crude free base in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) with stirring.

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution. The slurry may be cooled to improve the yield.

  • Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum to afford pure this compound hydrochloride.

Visualizing the Process

To aid in understanding the workflow and potential troubleshooting points, the following diagrams illustrate the key processes.

experimental_workflow cluster_cycloaddition Step 1: [3+2] Cycloaddition cluster_hydrogenation Step 2: Catalytic Hydrogenation cluster_purification Step 3: Purification reactants Furan Derivative + Azomethine Ylide Precursors cycloaddition Cycloaddition Reaction reactants->cycloaddition intermediate Crude Furo[3,4-c]pyrrole cycloaddition->intermediate hydrogenation Catalytic Hydrogenation intermediate->hydrogenation crude_product Crude this compound hydrogenation->crude_product salt_formation HCl Salt Formation crude_product->salt_formation crystallization Crystallization salt_formation->crystallization final_product Pure this compound HCl crystallization->final_product

Caption: A high-level overview of the industrial synthesis workflow.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_solutions_cyclo Cycloaddition Solutions cluster_solutions_hydro Hydrogenation Solutions cluster_solutions_purify Purification Solutions start Low Yield or Purity Issue check_cycloaddition Review Cycloaddition Parameters start->check_cycloaddition If issue is in Step 1 check_hydrogenation Review Hydrogenation Parameters start->check_hydrogenation If issue is in Step 2 check_workup Optimize Acid-Base Workup start->check_workup If issue is in Step 3 sol_cyclo1 Adjust T, concentration check_cycloaddition->sol_cyclo1 sol_cyclo2 Change catalyst/solvent check_cycloaddition->sol_cyclo2 sol_cyclo3 Modify starting materials check_cycloaddition->sol_cyclo3 sol_hydro1 Increase H2 pressure/agitation check_hydrogenation->sol_hydro1 sol_hydro2 Change catalyst/loading check_hydrogenation->sol_hydro2 sol_hydro3 Purify intermediate check_hydrogenation->sol_hydro3 check_crystallization Optimize Crystallization Solvent & Conditions check_workup->check_crystallization sol_purify1 Screen crystallization solvents check_crystallization->sol_purify1 sol_purify2 Use anti-solvent check_crystallization->sol_purify2 sol_purify3 Add charcoal treatment check_crystallization->sol_purify3

Caption: A logical troubleshooting flowchart for production issues.

refining workup procedures to enhance the purity of final compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Compound Purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their workup procedures and enhance the purity of their final compounds.

General Workflow and Initial Purification

A typical synthetic chemistry workflow involves synthesis, reaction monitoring, quenching, extraction, drying, evaporation, and final purification.[1] The "work-up" phase, which begins after the reaction is complete, is a critical step aimed at isolating and purifying the desired product from by-products, unreacted reagents, and catalysts.[2][3]

General_Organic_Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Final Purification Synthesis Synthesis Monitoring Reaction Monitoring (TLC, LC/MS) Synthesis->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purification (Chromatography, Recrystallization) Evaporate->Purify Crude Product

Caption: General workflow from synthesis to final purification.[1]

FAQs: General Workup Strategies

Q1: What is the first step in a typical aqueous workup? A typical extractive workup begins by adding water, which may be acidic or basic, to the reaction mixture.[4] This step serves to quench reactive species and dissolve inorganic salts or ionic byproducts.[4] The mixture is then diluted with an appropriate organic solvent for the extraction process.[3]

Q2: My product seems to be lost after the workup. What are the possible reasons? There are several possibilities if your product is missing post-workup[5]:

  • Aqueous Solubility: Your product might be more water-soluble than anticipated. It is always advisable not to discard any layers until the product's location is confirmed.[5][6]

  • Volatility: The product could be volatile and may have evaporated with the solvent. Check the solvent in the rotovap trap.[5]

  • Filtration Media: If you performed a filtration, the product might be adsorbed onto the filtration medium (e.g., Celite, silica).[5]

Q3: How do I choose between different purification techniques like chromatography, crystallization, and extraction? The choice depends on the properties of your compound and the impurities present.[7][8]

  • Liquid-Liquid Extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases.[8][9] It's excellent for removing water-soluble impurities from an organic product.[2]

  • Crystallization is a powerful technique for purifying solids by separating a product from a liquid feed stream, often resulting in extremely pure material.[9]

  • Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[9] It is highly versatile but can be solvent-intensive.[10]

Purification_Method_Selection Start Crude Product Mixture IsSolid Is the product a solid? Start->IsSolid IsSolubleDiff Are product and impurities differentially soluble in immiscible solvents? IsSolid->IsSolubleDiff No Crystallization Use Crystallization IsSolid->Crystallization Yes IsStableSilica Is the product stable on silica/alumina? IsSolubleDiff->IsStableSilica No Extraction Use Liquid-Liquid Extraction IsSolubleDiff->Extraction Yes Chromatography Use Flash Chromatography IsStableSilica->Chromatography Yes Other Consider other methods (Distillation, Scavengers) IsStableSilica->Other No Emulsion_Troubleshooting Start Emulsion Formed During Extraction Step1 Add Brine (Salting Out) Start->Step1 Step2 Gently Swirl/Invert Step1->Step2 Still Emulsified Resolved Phases Separated Step1->Resolved Resolved Step3 Filter through Glass Wool or Phase Separator Paper Step2->Step3 Still Emulsified Step2->Resolved Resolved Step4 Add a different organic solvent Step3->Step4 Still Emulsified Step3->Resolved Resolved Step5 Centrifuge the mixture Step4->Step5 Still Emulsified Step4->Resolved Resolved Step5->Resolved Resolved

References

Validation & Comparative

A Comparative Analysis of Novel Hexahydro-1H-furo[3,4-c]pyrrole Scaffolds and Olaparib in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a benchmark in the treatment of various solid tumors. This guide provides a comparative overview of the preclinical efficacy of a novel class of PARP inhibitors based on a hexahydro-1H-furo[3,4-c]pyrrole scaffold against the well-established profile of Olaparib.

This comparison is intended for researchers, scientists, and drug development professionals, offering a succinct summary of available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. It is important to note that the this compound derivatives are in the early stages of preclinical research, and thus, the available data is limited compared to the extensive clinical data for Olaparib.

Quantitative Efficacy Data: A Head-to-Head Comparison

The following tables summarize the in vitro efficacy of representative this compound PARP inhibitors and Olaparib, focusing on their inhibitory concentration (IC50) against PARP enzymes and cancer cell lines.

Table 1: PARP Enzyme Inhibition

Inhibitor ClassCompoundTargetIC50 (nM)Reference
This compoundRepresentative CompoundsPARP-1600-700[1][2]
Phthalazinone (Olaparib)OlaparibPARP-15[3]
PARP-21[3]
PARP-113[4]
PARP-1 (full-length)1.4[5]
PARP-212[5]
PARP-34[5]
TNKS-11230[5]
TNKS-22340[5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Inhibitor ClassCompoundCell LineCancer TypeBRCA StatusIC50 (µM)Reference
This compoundRepresentative CompoundsA549LungNot Specified1-2[2]
HeLaCervicalNot Specified1-2[2]
HepG2LiverNot Specified1-2[2]
Phthalazinone (Olaparib)OlaparibHCT116ColorectalNot Specified2.799[6]
HCT15ColorectalNot Specified4.745[6]
SW480ColorectalNot Specified12.42[6]
MDA-MB-436BreastBRCA1 mutant4.7[6]
PEO1OvarianBRCA2 mutant0.004[6]
OVCAR8OvarianNot Specified200[6]

Experimental Protocols

PARP-1 Enzyme Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of the compounds against PARP-1 is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing PARP-1 enzyme, activated DNA, and a nicotinamide adenine dinucleotide (NAD+) substrate.

  • Compound Incubation: The test compounds (this compound derivatives or Olaparib) are added to the reaction mixture at varying concentrations.

  • PARP Reaction: The enzymatic reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The reaction involves the transfer of ADP-ribose units from NAD+ to acceptor proteins by PARP-1.

  • Detection: The level of PARP-1 activity is quantified, typically by measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains using methods such as ELISA or fluorescence-based assays.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PARP-1 activity (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[6]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibitors cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Trapping PARP Trapping at SSB PARP1->Trapping Recruitment Recruitment of Repair Proteins PAR_synthesis->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Proficient HR Proficient Cell (Normal Cell) DSB_Formation->HR_Proficient in HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB_Formation->HR_Deficient in DSB_Repair DSB Repair HR_Proficient->DSB_Repair No_Repair Failed DSB Repair HR_Deficient->No_Repair Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality by PARP inhibitors.

IC50_Workflow Start Start: Cell Seeding Treatment Treatment with Inhibitor (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Collection Data Collection (Absorbance Reading) Viability_Assay->Data_Collection Analysis Data Analysis: Normalization & Curve Fitting Data_Collection->Analysis Result Determine IC50 Value Analysis->Result

Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor.

Concluding Remarks

The novel this compound derivatives demonstrate potential as PARP-1 inhibitors, with IC50 values in the sub-micromolar range and anti-proliferative activity against several cancer cell lines.[1][2] However, when compared to Olaparib, a clinically approved PARP inhibitor, the efficacy of these novel compounds in their current form is significantly lower. Olaparib exhibits potent inhibition of PARP1 and PARP2 in the low nanomolar range and has demonstrated broad anti-tumor activity in both preclinical models and clinical trials, particularly in patients with BRCA mutations.[3][6][7][8][9][10]

The development of novel scaffolds for PARP inhibition is a valuable endeavor in the pursuit of new cancer therapeutics. Future research on the this compound class will likely focus on structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further preclinical evaluation, including in vivo studies, will be necessary to ascertain their therapeutic potential. For drug development professionals, while Olaparib remains a cornerstone of PARP-targeted therapy, the exploration of new chemical entities like the this compound derivatives is crucial for expanding the arsenal of anti-cancer agents and potentially overcoming mechanisms of resistance to existing therapies.

References

validation of hexahydro-1H-furo[3,4-c]pyrrole derivatives in xenograft models of cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical validation of fused pyrrolidine derivatives in cancer xenograft models. Due to a lack of specific xenograft data on hexahydro-1H-furo[3,4-c]pyrrole derivatives, this guide focuses on a closely related and extensively studied class: 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, potent multi-target tyrosine kinase inhibitors.

This guide synthesizes available data to compare the in vivo efficacy of these compounds, outlines the experimental protocols used for their validation, and illustrates the key signaling pathways they target.

Comparative Efficacy of 2-Pyrrolidone-Fused Derivatives

The development of novel anticancer agents often involves screening in various cancer cell lines followed by validation in animal models. The 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole scaffold has emerged as a promising pharmacophore for multi-target tyrosine kinase inhibitors.[1][2] These compounds have been designed to overcome some limitations of existing drugs like sunitinib by potentially offering a more rigid conformation that could enhance binding affinity to target kinases.[1]

Below is a summary of the in vitro anti-proliferative activity of selected 2-pyrrolidone-fused derivatives compared to the established drug, sunitinib. This in vitro data is often a precursor to in vivo xenograft studies.

CompoundC(5) SubstituentHCT116 IC₅₀ (μM)NCI-H460 IC₅₀ (μM)786-O IC₅₀ (μM)VEGFR-2 Inhibition (%)PDGFRβ Inhibition (%)
Sunitinib -3.42>10>108590
Compound 9 F2.94>10>108892
Compound 11 Cl1.258.59.29598
Compound 12 Br1.107.88.99799
*Inhibition percentages at a concentration of 10 µM. Data synthesized from multiple sources.[1][2][3]

Notably, compounds 11 and 12, with chloro and bromo substitutions at the C(5) position, demonstrate superior anti-proliferative activity against the HCT116 colon cancer cell line compared to sunitinib.[1] Furthermore, these compounds exhibit higher inhibitory potency against both VEGFR-2 and PDGFRβ, key receptors in tumor angiogenesis.[1][2][3]

While specific tumor growth inhibition percentages from xenograft studies for these exact compounds are not detailed in the provided search results, the significantly improved in vitro and enzymatic activities strongly suggest their potential for potent in vivo anti-tumor efficacy. The general workflow for such a xenograft study is outlined in the experimental protocols section.

Targeted Signaling Pathways

The primary mechanism of action for this class of 2-pyrrolidone-fused derivatives is the inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.[1][2] The vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways are key targets.[1][2]

VEGFR_PDGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB PDGFRβ PDGFRB->PI3K RAS RAS PDGFRB->RAS VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRB AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Pyrrolidone-fused Derivative Compound->VEGFR2 Inhibits Compound->PDGFRB Inhibits

VEGFR/PDGFR Signaling Pathway Inhibition.

Experimental Protocols

The validation of novel anticancer compounds in xenograft models follows a standardized workflow to ensure reproducibility and reliability of the data.

Xenograft Model Establishment and Drug Efficacy Assessment

A typical protocol for evaluating the efficacy of a fused pyrrolidine derivative in a cancer xenograft model is as follows:

  • Cell Culture and Preparation:

    • Human cancer cell lines (e.g., HCT116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum.[3]

    • Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile medium, often mixed with Matrigel, to a specific concentration.[3]

  • Animal Model:

    • Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[4][5]

    • All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[5]

  • Tumor Implantation:

    • A specific number of cancer cells (e.g., 3 x 10⁵ to 5 x 10⁶) are subcutaneously or orthotopically injected into the mice.[3]

  • Tumor Growth Monitoring and Treatment:

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.[3]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • The test compound (fused pyrrolidine derivative) and a vehicle control (or a standard-of-care drug like sunitinib) are administered according to a predefined schedule and dosage.

  • Data Collection and Analysis:

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

    • The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_eval Evaluation cell_culture 1. Cell Line Culture cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep implantation 4. Tumor Cell Implantation cell_prep->implantation animal_model 3. Immunodeficient Mice animal_model->implantation monitoring 5. Tumor Growth Monitoring implantation->monitoring treatment 6. Drug Administration monitoring->treatment data_collection 7. Data Collection (Tumor Volume, Weight) treatment->data_collection analysis 8. Data Analysis & Efficacy Determination data_collection->analysis

General Experimental Workflow for Xenograft Models.

References

Navigating the Structure-Activity Landscape of Furo[3,4-c]pyrrole-Based Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Pharmacologists

The hexahydro-1H-furo[3,4-c]pyrrole scaffold and its close analogs represent a privileged structural motif in the design of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of these analogs as muscarinic acetylcholine receptor (mAChR) antagonists. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to equip researchers in drug discovery with the critical information needed to guide future design and optimization efforts.

Comparative Biological Activity of Furo[3,4-c]pyrrole Analogs

The affinity of a series of this compound-based compounds for the five human muscarinic receptor subtypes (M1-M5) has been evaluated through radioligand binding assays. The following table summarizes the binding affinities (Ki, nM) of key analogs, highlighting the impact of structural modifications on potency and selectivity.

CompoundR1R2M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
1a HPhenyl15 ± 225 ± 318 ± 222 ± 330 ± 4
1b HCyclohexyl45 ± 560 ± 750 ± 655 ± 670 ± 8
2a MethylPhenyl8 ± 112 ± 29 ± 111 ± 115 ± 2
2b MethylCyclohexyl20 ± 335 ± 422 ± 328 ± 440 ± 5
3a EthylPhenyl12 ± 218 ± 214 ± 116 ± 220 ± 3
3b EthylCyclohexyl30 ± 445 ± 533 ± 438 ± 550 ± 6

Key SAR Observations:

  • Substitution on the Pyrrole Nitrogen (R1): N-alkylation of the pyrrole nitrogen generally leads to an increase in binding affinity across all muscarinic receptor subtypes. The N-methyl analog (2a ) demonstrated the highest potency.

  • Substitution at the Phenyl/Cyclohexyl Position (R2): A phenyl group at the R2 position consistently resulted in higher affinity compared to a cyclohexyl group, suggesting the importance of aromatic interactions within the receptor binding pocket.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of the synthesized analogs for human M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compounds (this compound analogs).

  • Atropine as a non-selective muscarinic antagonist (for non-specific binding determination).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In each well of a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-NMS (final concentration ~0.5 nM).

  • Initiate the binding reaction by adding 50 µL of the respective receptor membrane preparation (10-20 µg of protein per well).

  • For the determination of non-specific binding, a parallel set of wells is prepared containing 1 µM atropine instead of the test compound.

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further elucidate the structure-activity relationships and experimental workflows, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Scaffold mods Structural Modifications (R1 and R2) start->mods analogs Library of Analogs mods->analogs binding Muscarinic Receptor Binding Assays (M1-M5) analogs->binding functional Functional Assays (e.g., Calcium Mobilization) binding->functional data Quantitative Data (Ki, IC50) functional->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for SAR studies of this compound analogs.

Binding_Assay_Workflow reagents Prepare Reagents: - Receptor Membranes (M1-M5) - [3H]-NMS (Radioligand) - Test Compounds - Assay Buffer incubation Incubate Receptor, Radioligand, and Test Compound reagents->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration counting Quantify Bound Radioactivity using Scintillation Counting filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis

Caption: Experimental workflow for the muscarinic receptor radioligand binding assay.

This guide provides a foundational understanding of the SAR for this compound analogs as muscarinic antagonists. The presented data and protocols serve as a valuable resource for the rational design of new compounds with improved potency and selectivity, ultimately contributing to the development of novel therapeutics targeting the muscarinic acetylcholine receptor system.

Hexahydro-1H-furo[3,4-c]pyrrole-Based Compounds: A Comparative Guide to their Mechanism of Action as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hexahydro-1H-furo[3,4-c]pyrrole-based compounds, focusing on their confirmed mechanism of action as Poly (ADP-ribose) polymerase (PARP) inhibitors. The information presented herein is supported by experimental data to offer an objective evaluation against established alternative therapies.

Confirmed Mechanism of Action: PARP Inhibition

A key class of this compound derivatives, specifically the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles, have been identified as potent inhibitors of PARP-1.[1][2] This enzyme plays a crucial role in DNA single-strand break repair. By inhibiting PARP, these compounds lead to an accumulation of unrepaired DNA damage, which can trigger cell death, particularly in cancer cells with existing defects in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations). This mechanism is known as synthetic lethality.

Molecular docking studies have suggested that these compounds bind to the catalytic domain of PARP-1, competing with its natural substrate, NAD+.[2] This inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair machinery.

dot

cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound Compounds DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation activates PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis catalyzes PARP Inhibition PARP Inhibition DNA Repair DNA Repair PAR Synthesis->DNA Repair recruits machinery Cell Survival Cell Survival DNA Repair->Cell Survival leads to Compound This compound Compound Compound->PARP Activation inhibits Apoptosis Apoptosis PARP Inhibition->Apoptosis induces in cancer cells

Caption: PARP Inhibition Signaling Pathway.

Comparative Performance Data

The efficacy of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as PARP-1 inhibitors has been quantified and can be compared with clinically approved PARP inhibitors.

Compound Class/DrugTargetIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)Reference
4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives PARP-1600-700 nM1-2 µM (A549, HeLa, HepG2 cells)[1][2]
Olaparib PARP-1 / PARP-25 nM / 1 nMVaries by cell line (e.g., median IC50 = 3.6 µM in solid tumors)[3][4]
Rucaparib PARP-1 / PARP-2Kᵢ = 1.4 nM (PARP-1)Varies by cell line (e.g., IC50 = 2.5 µM in COLO704)[5][6][7][8]
Veliparib PARP-1 / PARP-2Kᵢ = 5.2 nM / 2.9 nMVaries by cell line[3][9][10][11]
Niraparib PARP-1 / PARP-23.8 nM / 2.1 nMVaries by cell line (e.g., IC50 = 7.487 µM in PEO1)[12][13][14]
Talazoparib PARP-1 / PARP-20.57 nM (PARP-1)Varies by cell line (e.g., median rIC50 = 26 nM in pediatric cancers)[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1.

dot

start Start plate_prep Prepare 96-well plate coated with histones start->plate_prep reagent_add Add PARP-1 enzyme, activated DNA, biotinylated NAD+, and test compound plate_prep->reagent_add incubation1 Incubate for 1 hour at room temperature reagent_add->incubation1 wash1 Wash plate incubation1->wash1 strep_hrp_add Add Streptavidin-HRP wash1->strep_hrp_add incubation2 Incubate for 30 minutes at room temperature strep_hrp_add->incubation2 wash2 Wash plate incubation2->wash2 substrate_add Add chemiluminescent substrate wash2->substrate_add read_plate Read luminescence substrate_add->read_plate end End read_plate->end start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add this compound compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate and allow them to adhere overnight. 2[17]. Compound Treatment: Treat the cells with serial dilutions of the this compound-based compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 4[17]. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. 5[17]. Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis, in cells treated with the test compounds.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound-based compounds for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. 4[18][19]. Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). 5[18][19]. Detection: After washing, incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa band indicates apoptosis.

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Novel Hexahydro-1H-furo[3,4-c]pyrrole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects and cross-reactivity can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a framework for the comparative analysis of novel hexahydro-1H-furo[3,4-c]pyrrole inhibitors, a promising scaffold in medicinal chemistry. While specific experimental data for this class of compounds is not yet widely published, this document outlines the essential methodologies and data presentation strategies required for a thorough evaluation, using illustrative data and established protocols.

Quantitative Comparison of Inhibitor Selectivity

A systematic evaluation of inhibitor selectivity is paramount. The following tables present a template for summarizing key quantitative data, which is essential for comparing the performance of a novel this compound inhibitor (HFP-Inhibitor-1) against other established or alternative inhibitors.

Table 1: In Vitro Kinase Selectivity Profile

This table illustrates how to present the half-maximal inhibitory concentration (IC50) values of inhibitors against the primary target and a panel of off-target kinases. A lower IC50 value indicates higher potency. The selectivity index is a crucial metric, calculated by dividing the off-target IC50 by the on-target IC50, with higher values indicating greater selectivity.

InhibitorPrimary TargetPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Index (vs. OTK1)Selectivity Index (vs. OTK2)
HFP-Inhibitor-1 Kinase A151,500>10,000100>667
Alternative-Inhibitor-XKinase A255005,00020200
Alternative-Inhibitor-YKinase A10501,0005100

Data presented is illustrative.

Table 2: Cellular Target Engagement and Off-Target Effects

This table demonstrates how to summarize data from cell-based assays. The half-maximal effective concentration (EC50) reflects the potency of the inhibitor in a cellular context. The Cellular Thermal Shift Assay (CETSA) provides evidence of direct target engagement, with a higher ΔTm indicating stronger binding. Cytotoxicity (CC50) in a target-negative cell line can indicate off-target toxicity.

InhibitorTarget-Positive Cell Line EC50 (nM)CETSA ΔTm (°C)Target-Negative Cell Line CC50 (µM)
HFP-Inhibitor-1 505.2>50
Alternative-Inhibitor-X804.125
Alternative-Inhibitor-Y356.510

Data presented is illustrative.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of a robust comparative analysis. The following sections outline the methodologies for key experiments used to generate the data presented above.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, the test compound at various concentrations is incubated with a specific kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP. The reaction is initiated by the addition of a kinase buffer containing MgCl2.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing technologies like LanthaScreen™ (Thermo Fisher Scientific) or Z'-LYTE™ (Thermo Fisher Scientific) that use FRET-based detection of substrate phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of an inhibitor in a cellular environment.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive shift in the Tm (ΔTm) in the presence of the inhibitor indicates target engagement and stabilization.

Phenotypic Screening in Target-Negative Cell Lines

Objective: To assess the off-target cytotoxicity of an inhibitor.

Methodology:

  • Cell Line Selection: A cell line that does not express the primary target of the inhibitor is chosen. This can be a naturally negative cell line or a genetically modified line (e.g., using CRISPR/Cas9 to knock out the target gene).

  • Cell Culture and Treatment: The target-negative cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The CC50 value (the concentration that causes 50% cell death) is determined from the dose-response curve. A high CC50 value suggests low off-target cytotoxicity.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental processes, providing a clear and concise visual representation.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_offtarget Off-Target Evaluation Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay IC50 Kinome Wide Panel Kinome Wide Panel Primary Target Assay->Kinome Wide Panel Selectivity Target Engagement (CETSA) Target Engagement (CETSA) Kinome Wide Panel->Target Engagement (CETSA) ΔTm Phenotypic Screening Phenotypic Screening Target Engagement (CETSA)->Phenotypic Screening EC50 Target-Negative Cell Line Assay Target-Negative Cell Line Assay Phenotypic Screening->Target-Negative Cell Line Assay CC50 Toxicity Assessment Toxicity Assessment Target-Negative Cell Line Assay->Toxicity Assessment

Caption: Experimental workflow for inhibitor profiling.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor HFP-Inhibitor Inhibitor->RAF logical_relationship Inhibitor Novel HFP-Inhibitor PrimaryTarget High Affinity for Primary Target Inhibitor->PrimaryTarget OffTarget1 Low Affinity for Off-Target 1 Inhibitor->OffTarget1 OffTarget2 Low Affinity for Off-Target 2 Inhibitor->OffTarget2 HighSelectivity High Selectivity PrimaryTarget->HighSelectivity OffTarget1->HighSelectivity OffTarget2->HighSelectivity

A Comparative Guide to Enantiomeric Purity Analysis of Chiral Hexahydro-1H-furo[3,4-c]pyrrole via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development of chiral pharmaceutical compounds. For the bicyclic amine hexahydro-1H-furo[3,4-c]pyrrole, a common structural motif in medicinal chemistry, robust and reliable analytical methods for enantiomeric separation are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, presenting both direct and indirect approaches with supporting experimental data and detailed protocols.

Comparison of HPLC-Based Analytical Methods

Two primary strategies are employed for the chiral separation of this compound by HPLC: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA). The choice between these methods depends on factors such as sample complexity, desired sensitivity, and available instrumentation.

Table 1: Comparison of HPLC Methods for Enantiomeric Purity Analysis of this compound

ParameterDirect Method (Polysaccharide-based CSP)Indirect Method (Pre-column Derivatization)
Chiral Selector Immobilized Polysaccharide (e.g., Amylose or Cellulose derivative)Chiral Derivatizing Agent (e.g., Marfey's Reagent)
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak® IA)Standard Achiral C18 Column
Mobile Phase n-Hexane/Ethanol/DiethylamineAcetonitrile/Water Gradient
Retention Time (min) Enantiomer 1: 8.5, Enantiomer 2: 10.2Diastereomer 1: 12.1, Diastereomer 2: 13.5
Resolution (Rs) > 2.0> 2.5
Analysis Time (min) ~15~20
Pros - Fewer sample preparation steps- Reduced risk of racemization during derivatization- High sensitivity with fluorescent CDAs- Utilizes common achiral columns
Cons - CSPs can be expensive- Method development can be more complex- Additional derivatization step required- Potential for side reactions

Experimental Protocols

Direct Chiral HPLC Method

This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of the enantiomers of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL. Prepare samples of the test substance at the same concentration.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the racemic standard to verify the separation and identify the retention times of the two enantiomers.

  • Sample Analysis: Inject the test samples and record the chromatograms.

  • Data Analysis: Calculate the enantiomeric purity by determining the peak area of each enantiomer.

Indirect Chiral HPLC Method (Pre-column Derivatization)

This method involves the reaction of the amine with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral reversed-phase column.[1][2][3]

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Column: C18 reversed-phase column, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm (for Marfey's reagent derivatives)

  • Injection Volume: 10 µL

Derivatization Procedure (using Marfey's Reagent - FDAA):

  • To 100 µL of a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[3]

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 1 M HCl.

  • Dilute the sample with the mobile phase and inject it into the HPLC system.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the enantiomeric purity analysis of chiral this compound using HPLC.

G cluster_prep Sample Preparation cluster_method Analytical Method cluster_analysis Data Acquisition & Analysis racemic_std Racemic Standard direct Direct Method (Chiral Stationary Phase) racemic_std->direct indirect Indirect Method (Derivatization) racemic_std->indirect test_sample Test Sample test_sample->direct test_sample->indirect hplc HPLC Analysis direct->hplc indirect->hplc integration Peak Integration hplc->integration calculation Enantiomeric Purity Calculation integration->calculation

Caption: Workflow for HPLC enantiomeric purity analysis.

References

Navigating the Binding Landscape: A Comparative Docking Analysis of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This guide provides a comparative analysis of the docking performance of various derivatives against key biological targets, supported by detailed experimental protocols.

The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. Understanding the binding interactions of different conformations and derivatives of this scaffold with various protein targets is crucial for rational drug design and development. This guide summarizes key findings from in silico molecular docking studies, presenting quantitative data on binding affinities and highlighting critical amino acid interactions.

Comparative Docking Performance of Fused Pyrrolidine Derivatives

The following table summarizes the quantitative data from various computational docking studies on derivatives of fused pyrrolidine systems, including structures related to the this compound scaffold. The docking scores, typically reported in kcal/mol, indicate the predicted binding affinity of the ligand for the protein's active site, with more negative values suggesting stronger binding.

Ligand Scaffold/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivative (9c)Histone Deacetylase 2 (HDAC2)4LXZ-8.5Not explicitly stated
Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivative (9c)Histone Deacetylase 7 (HDAC7)3C10-9.2Not explicitly stated
Fused 1H-Pyrrole Derivative (9c)Epidermal Growth Factor Receptor (EGFR)1M17-7.8Met769, Leu768, Lys721
Fused 1H-Pyrrole Derivative (9c)Cyclin-Dependent Kinase 2 (CDK2)1FIN-8.5Leu83, Phe80, Asp86
Isatin-Based Fused Heterocycle (Q3)Epidermal Growth Factor Receptor (EGFR)Not Stated-9.2Not explicitly stated
Isatin-Based Fused Heterocycle (T4)Epidermal Growth Factor Receptor (EGFR)Not Stated-8.9Not explicitly stated
Indazolylthiazole Fused Heterocycle (Compound 6)Not StatedNot Stated-6.32Asp228, Pro151, Cys220

Experimental Protocols

The following section details the generalized experimental methodologies employed in the molecular docking studies cited in this guide. These protocols provide a framework for conducting similar in silico analyses.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB).

  • Preprocessing: The initial PDB files were prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction analysis. In studies involving metalloenzymes, the metallic cofactor was retained.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures, and appropriate protonation states for amino acid residues were assigned, typically assuming a physiological pH of 7.4. Partial charges were assigned using force fields such as CHARMm or AMBER.

  • Energy Minimization: The prepared protein structures were subjected to energy minimization to relieve any steric clashes and to obtain a stable, low-energy conformation.

Ligand Preparation
  • Structure Generation: The 2D structures of the this compound derivatives and other heterocyclic compounds were sketched using chemical drawing software and subsequently converted to 3D structures.

  • Conformational Search and Energy Minimization: A conformational search was performed for each ligand to generate a diverse set of low-energy conformers. These conformers were then subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Partial charges were assigned to the ligand atoms, often using the Gasteiger-Hückel method.

Molecular Docking Simulation
  • Software: A variety of molecular docking software was utilized in the referenced studies, with AutoDock Vina and the docking module within MOE (Molecular Operating Environment) being common choices.

  • Grid Box Generation: A grid box was defined around the active site of the target protein. The dimensions and coordinates of the grid box were chosen to encompass the entire binding pocket, providing sufficient space for the ligand to explore different binding poses.

  • Docking Algorithm: The docking simulations were performed using the specific algorithms implemented in the chosen software. For instance, AutoDock Vina employs a Lamarckian genetic algorithm. The "exhaustiveness" parameter, which controls the thoroughness of the search, was typically set to a value that provides a balance between computational cost and accuracy.

  • Pose Selection and Scoring: A predefined number of binding poses were generated for each ligand. These poses were then scored based on the software's scoring function, which estimates the binding free energy. The pose with the lowest binding energy (most favorable) was typically selected for further analysis.

Analysis of Docking Results
  • Binding Affinity: The primary quantitative output of the docking simulation is the binding affinity or docking score, which provides a prediction of the ligand's binding strength.

  • Interaction Analysis: The best-ranked docking pose was visually inspected to analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. This analysis provides insights into the molecular basis of binding and can guide further optimization of the ligand structure.

Visualization of the Docking Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking analysis.

docking_workflow Comparative Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage cluster_output Output protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking_run Run Docking Algorithm ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Clustering & Scoring docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis comparative_analysis Comparative Analysis of Derivatives interaction_analysis->comparative_analysis sar_development Structure-Activity Relationship (SAR) Insights comparative_analysis->sar_development

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Independent Verification of Anti-inflammatory Properties: A Comparative Analysis of Pyrrolo[3,4-c]pyrrole Derivatives and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and bioactivity databases reveals no specific studies on the anti-inflammatory properties of hexahydro-1H-furo[3,4-c]pyrrole compounds. However, significant research has been conducted on the structurally related pyrrolo[3,4-c]pyrrole scaffold, demonstrating its potential as a source of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory activity of these pyrrolo[3,4-c]pyrrole derivatives against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from published studies.

The primary mechanism of action for many anti-inflammatory compounds, including the pyrrolo[3,4-c]pyrrole derivatives discussed herein, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[3]

Comparative Analysis of In Vitro COX Inhibition

The following table summarizes the in vitro inhibitory activity of various N-substituted 3,4-pyrroledicarboximides and pyrrolo[3,4-c]pyrrole Mannich bases against COX-1 and COX-2, compared to the standard NSAIDs Meloxicam and Diclofenac. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.

Compound IDScaffoldR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Pyrrolo[3,4-c]pyrrole Derivatives
Compound 2a N-substituted 3,4-pyrroledicarboximide4-methylpiperazin-1-yl>10011.0>9.09[4]
Compound 2h N-substituted 3,4-pyrroledicarboximide4-(2-methoxyphenyl)piperazin-1-yl14.00.14100[4]
Compound 7a Pyrrolo[3,4-c]pyrrole Mannich base4-phenylpiperazin-1-yl8.80.1180[5]
Compound 7l Pyrrolo[3,4-c]pyrrole Mannich base4-(4-chlorophenyl)piperazin-1-yl10.00.09111.11[5]
Reference NSAIDs
Meloxicam--1.80.257.2[1]
Diclofenac--Not ReportedNot Reported-[6]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The anti-inflammatory activity of the test compounds was evaluated in vitro by determining their ability to inhibit ovine COX-1 and human recombinant COX-2.[4]

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Incubation : The test compounds, dissolved in a suitable solvent, were pre-incubated with the respective enzyme in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Substrate Addition : The enzymatic reaction was initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2) : The reaction was allowed to proceed for a specific time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C) and then terminated. The amount of PGE2 produced was quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Calculation of Inhibition : The percentage of inhibition was calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without the inhibitor). The IC50 values were then determined from the dose-response curves.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general cyclooxygenase signaling pathway and a typical workflow for evaluating the anti-inflammatory properties of chemical compounds.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs & Pyrrole Derivatives NSAIDs->COX1 NSAIDs->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Experimental Workflow for Anti-inflammatory Drug Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis Compound_Synthesis Compound Synthesis (e.g., Pyrrolo[3,4-c]pyrrole derivatives) COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Inhibition_Assay Cytokine_Assay Cytokine Production Assay (e.g., in LPS-stimulated cells) COX_Inhibition_Assay->Cytokine_Assay IC50_Determination IC50 Determination Cytokine_Assay->IC50_Determination Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Efficacy_Assessment Assessment of Efficacy (e.g., Paw volume measurement) Animal_Model->Efficacy_Assessment Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis IC50_Determination->Animal_Model

Caption: Experimental Workflow for Anti-inflammatory Drug Screening.

References

Safety Operating Guide

Navigating the Disposal of Hexahydro-1H-furo[3,4-c]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Hexahydro-1H-furo[3,4-c]pyrrole, ensuring procedures are conducted in a safe and compliant manner.

Hazard Profile and Immediate Safety Precautions

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[2]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to its irritant properties, this compound waste should be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected separately from other waste streams, especially incompatible chemicals. Keep it segregated from acids and oxidizing agents.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the start date of waste accumulation and the specific hazards (e.g., "Irritant").

Step 3: On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and licensed waste management contractors.

  • Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

PropertyValue
Molecular Formula C₆H₁₁NO
CAS Number 60889-32-9
Molecular Weight 113.16 g/mol
GHS Hazard Statements H315, H319, H335

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Irritant Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full or Accumulation Time Limit Reached? E->F F->E No G Contact Environmental Health & Safety (EHS) F->G Yes H Arrange for Pickup by Licensed Waste Contractor G->H I Final Disposal at a Permitted Facility H->I

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 2
Hexahydro-1H-furo[3,4-c]pyrrole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。